2-Aminobenzo[b]thiophene-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXWDETZPAYBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632204 | |
| Record name | 2-Amino-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18774-47-5 | |
| Record name | 2-Amino-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile via the Gewald Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction stands as a cornerstone in heterocyclic chemistry, offering a robust and versatile multicomponent approach to the synthesis of highly substituted 2-aminothiophenes. These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in a wide array of biologically active compounds and functional materials. This technical guide provides an in-depth exploration of the Gewald reaction, with a specific focus on the synthesis of 2-aminobenzo[b]thiophene-3-carbonitrile and its derivatives.
The Core Reaction: Principles of the Gewald Synthesis
The Gewald three-component reaction is a one-pot synthesis that classically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a basic catalyst.[1][2] The reaction proceeds through a series of steps, initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring.[3]
The general mechanism can be outlined as follows:
-
Knoevenagel Condensation: A base abstracts a proton from the active methylene compound (e.g., malononitrile), which then acts as a nucleophile, attacking the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[3]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. A final tautomerization yields the stable 2-aminothiophene product.[3]
The versatility of the Gewald reaction is a key advantage, allowing for the synthesis of a diverse library of thiophene derivatives by varying the carbonyl and active methylene starting materials.
Reaction Mechanism
Caption: Figure 1: Generalized Mechanism of the Gewald Reaction
Synthesis of Tetrahydrobenzo[b]thiophene Derivatives: A Practical Example
While the direct synthesis of the fully aromatic this compound from a simple benzaldehyde in a one-pot Gewald reaction is not straightforward, a closely related and well-documented application of this reaction is the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone. This serves as an excellent practical protocol for researchers.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Materials:
-
Cyclohexanone (1.0 equivalent)
-
Malononitrile (1.0 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Morpholine (or another suitable base like triethylamine or piperidine) (0.5 equivalents)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Further purification can be achieved by recrystallization from ethanol if necessary.
Experimental Workflow
Caption: Figure 2: Experimental Workflow for Gewald Synthesis
Quantitative Data from Gewald Syntheses
The efficiency of the Gewald reaction can be influenced by various factors, including the choice of catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from various Gewald syntheses of 2-aminothiophenes, highlighting the impact of these parameters.
| Carbonyl Compound | Active Methylene | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2-4 | ~85-95 | General Protocol |
| Various Ketones | Malononitrile | nano-ZnO (2.5 mol%) | - | 100 | 6 | 37-86 | [3] |
| Various Aldehydes | Malononitrile | Piperidine | Ethanol | Reflux | 1.5 | 69-86 | [3] |
| Various Ketones | Malononitrile | NaAlO₂ | Ethanol | - | 10 | 26-94 | [3] |
| Various Ketones | Malononitrile | Ultrasound | Water | 70 | 0.5-1 | 42-90 | [3] |
Synthesis of this compound
The synthesis of the fully aromatic this compound via a direct one-pot Gewald reaction from a simple benzaldehyde is not feasible as it lacks the necessary precursors for the fused benzene ring. However, a plausible synthetic route involves a tandem reaction sequence starting from an appropriately substituted benzene derivative, such as 2-chlorobenzaldehyde.
A hypothetical, yet chemically sound, procedure is as follows:
-
Knoevenagel Condensation: 2-chlorobenzaldehyde reacts with malononitrile in the presence of a base to form 2-chlorobenzylidene malononitrile.
-
Thiolation and Cyclization: This intermediate then reacts with a sulfur source, such as sodium sulfide. The thiolate anion displaces the chlorine atom via nucleophilic aromatic substitution and subsequently attacks one of the nitrile groups to facilitate the cyclization and formation of the thiophene ring.
This approach deviates from the classic Gewald mechanism but leverages similar principles of condensation and cyclization to achieve the target benzofused thiophene system.
Conclusion
The Gewald reaction remains a powerful and highly adaptable tool for the synthesis of 2-aminothiophenes. For the synthesis of 2-aminobenzo[b]thiophene derivatives, while a direct one-pot reaction from simple aromatic aldehydes is not the standard approach, the principles of the Gewald reaction can be applied in multi-step or tandem reaction sequences. The provided experimental protocol for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile offers a reliable and practical entry point for researchers exploring this class of compounds. The continued development of new catalysts and greener reaction conditions will undoubtedly expand the scope and utility of the Gewald reaction in drug discovery and materials science.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-Aminobenzo[b]thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2-Aminobenzo[b]thiophene-3-carbonitrile. This small molecule serves as a crucial scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂S | [1] |
| Molecular Weight | 174.22 g/mol | [1][2] |
| Boiling Point | 397.08 °C at 760 mmHg (for HCl salt) | [2] |
| Density | 1.364 g/cm³ (for HCl salt) | [2] |
| Appearance | Reported as beige crystals (for a related tetrahydro derivative) | [3] |
| Purity | ≥97% (Commercially available) |
Note: Data for the boiling point and density are for the hydrochloride salt of the compound. Data for the free base was not available in the searched literature. Other properties such as melting point, solubility, pKa, and logP for the specific compound this compound were not explicitly found in the reviewed literature.
Experimental Protocols
The synthesis and characterization of this compound and its derivatives are crucial steps in drug discovery and development. Below are detailed methodologies for its synthesis and spectroscopic analysis.
Synthesis via Gewald Reaction
The Gewald three-component reaction is a widely utilized and efficient method for the synthesis of polysubstituted 2-aminothiophenes.[4][5][6] A generalized protocol for the synthesis of a 2-aminobenzo[b]thiophene scaffold is as follows:
Materials:
-
An appropriate ketone or aldehyde (e.g., for a tetrahydro derivative, cyclohexanone can be used)
-
Malononitrile
-
Elemental sulfur
-
A basic catalyst (e.g., diethylamine, morpholine)
-
An alcohol solvent (e.g., methanol, ethanol)
Procedure:
-
A mixture of the carbonyl compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1 equivalent) is prepared in a suitable alcohol solvent.[3]
-
A basic catalyst, such as diethylamine, is added dropwise to the stirred mixture.[3]
-
The reaction mixture is then heated (e.g., to 50-60 °C) for a specified period, typically ranging from a few minutes to several hours.[3] Microwave-assisted synthesis can significantly reduce the reaction time.[4][5]
-
Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.
-
The crude product is washed with a suitable solvent, such as ethanol, and can be further purified by recrystallization.[3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound.
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7]
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is typically required.[7]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire the spectra on a 400 or 500 MHz NMR spectrometer.
-
For ¹H NMR, standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[7]
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[7]
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Procedure:
-
Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Characteristic peaks to be observed include N-H stretching vibrations for the amino group, C≡N stretching for the nitrile group, and vibrations associated with the aromatic benzo[b]thiophene core.
Mass Spectrometry (MS):
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Introduce the sample into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Biological Activity and Signaling Pathways
Derivatives of 2-aminobenzo[b]thiophene have garnered significant interest as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[2][8][9][10]
Kinase Inhibitory Activity:
The 2-aminobenzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry, serving as a core for the development of inhibitors targeting several kinases, including:
-
PIM kinases: These serine/threonine kinases are implicated in cell survival and proliferation, making them attractive targets in oncology.[10][11]
-
Mitogen-activated protein kinase-activated protein kinase 2 (MK2): As a downstream substrate of p38 MAPK, MK2 plays a crucial role in the inflammatory response by regulating the production of pro-inflammatory cytokines like TNFα.[10][12]
-
LIM kinase 1 (LIMK1): This kinase is involved in regulating actin dynamics and is a target for inhibiting cancer cell invasion and metastasis.[10]
The following diagram illustrates a general workflow for the synthesis of kinase inhibitors starting from this compound.
Inhibition of the p38/MK2 Signaling Pathway:
As inhibitors of MK2, 2-aminobenzo[b]thiophene derivatives can modulate the inflammatory response. The diagram below depicts the conceptual inhibition of the p38/MK2 signaling pathway.
References
- 1. This compound, CasNo.18774-47-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. Buy this compound HCl | 350228-35-2 [smolecule.com]
- 3. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Amino-2-nitro-benzo[b]thiophene|CAS 10133-36-5 [benchchem.com]
- 10. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 11. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2-Aminobenzo[b]thiophene-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile (CAS No: 18774-47-5). Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on data from structurally related analogues and established spectroscopic principles. The guide includes predicted spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a workflow for its structural elucidation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 | 7.8 - 8.0 | d | ~8.0 | Expected to be the most deshielded aromatic proton due to proximity to the electron-withdrawing cyano group and the thiophene sulfur. |
| H-5 | 7.3 - 7.5 | t | ~7.5 | |
| H-6 | 7.3 - 7.5 | t | ~7.5 | |
| H-7 | 7.7 - 7.9 | d | ~8.0 | |
| -NH₂ | 5.0 - 6.0 | br s | - | Chemical shift can vary depending on solvent and concentration. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 155 - 160 | Carbon bearing the amino group, significantly shielded. |
| C-3 | 90 - 95 | Carbon attached to the cyano group. |
| C-3a | 135 - 140 | Bridgehead carbon. |
| C-4 | 123 - 126 | |
| C-5 | 124 - 127 | |
| C-6 | 124 - 127 | |
| C-7 | 122 - 125 | |
| C-7a | 138 - 142 | Bridgehead carbon. |
| -CN | 115 - 120 | Carbonyl carbon of the nitrile group. |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary amine. |
| 3100 - 3000 | Medium | Aromatic C-H stretching. |
| 2220 - 2230 | Strong | C≡N stretching of the nitrile group. |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching. |
| ~750 | Strong | C-H out-of-plane bending for ortho-disubstituted benzene. |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Relative Intensity | Assignment |
| 174 | High | Molecular ion [M]⁺ |
| 147 | Medium | [M - HCN]⁺ |
| 119 | Medium | [M - HCN - CO]⁺ or [M - HCN - C₂H₂]⁺ |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis: Gewald Reaction
A widely used method for the synthesis of 2-aminothiophenes is the Gewald reaction.[1]
Materials:
-
2-Mercaptobenzaldehyde
-
Malononitrile
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine, triethylamine, or diethylamine)
-
Ethanol or Methanol
Procedure:
-
A mixture of 2-mercaptobenzaldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.
-
A catalytic amount of a suitable base, such as morpholine or triethylamine, is added to the mixture.
-
The reaction mixture is stirred and heated to reflux for a specified period, typically 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities.
-
The collected solid is then dried under vacuum. For further purification, recrystallization from a suitable solvent like ethanol or purification by column chromatography can be performed.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy [2]
-
Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended. Ensure the sample is fully dissolved; sonication may be used to aid dissolution. Filter the solution through a pipette with a cotton plug into a clean NMR tube.
-
Data Acquisition: Record the spectra on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a relaxation delay that allows for the observation of all carbon signals.
Infrared (IR) Spectroscopy [3]
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, for example, via direct infusion using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.
Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of the target compound.
References
The Versatile Amino Group of 2-Aminobenzo[b]thiophene-3-carbonitrile: A Hub for Chemical Reactivity and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzo[b]thiophene-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The reactivity of the C2-amino group is central to its utility, allowing for a wide range of chemical transformations, including acylation, alkylation, diazotization, and cyclization reactions. These reactions pave the way for the construction of complex molecules, notably potent kinase inhibitors targeting signaling pathways implicated in cancer and other diseases. This guide provides a comprehensive overview of the chemical reactivity of this crucial amino group, complete with experimental protocols, quantitative data, and visualizations of relevant reaction and signaling pathways.
Acylation and Alkylation: Modifying the Amino Nucleophile
The nucleophilic nature of the primary amino group in this compound allows for straightforward acylation and alkylation reactions, providing a direct method for introducing a variety of substituents.
N-Acylation
N-acylation is readily achieved by treating the parent compound with acylating agents such as acid anhydrides or acid chlorides. These reactions typically proceed under mild conditions to afford the corresponding N-acyl derivatives in good yields.
Table 1: N-Acylation of 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [1]
| Acylating Agent | Product | Reaction Time | Yield (%) |
| Acetic Anhydride | N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | 1 h | Not specified, but product was isolated |
| Formic Acid | N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)formamide | 30 min | 90 |
Experimental Protocol: Synthesis of N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)formamide [1]
A solution of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.27 g, 5 mmol) in formic acid (10 mL) is refluxed for 30 minutes. The solid that forms upon cooling is collected by filtration, washed with water, dried, and crystallized from ethanol to yield the N-formyl derivative.
N-Alkylation
The N-alkylation of 2-aminothiophenes can be challenging to achieve under mild conditions.[2][3] However, methodologies have been developed for related systems, which can be adapted for this compound. A common strategy involves the use of a base to deprotonate the amino group, followed by reaction with an alkyl halide. To enhance the nucleophilicity of the nitrogen atom, it can first be acylated or carbamoylated, followed by alkylation and subsequent deprotection.
Table 2: N-Alkylation of a 2-Acylamino-3-acylthiophene Derivative [2][3]
| Alkylating Agent | Base | Additive | Product | Yield (%) |
| Benzyl Bromide | Cs₂CO₃ | TBAI | N-Benzyl-N-Boc-2-amino-3-acylthiophene | Not specified |
| 1-Bromobutane | Cs₂CO₃ | TBAI | N-Butyl-N-Boc-2-amino-3-acylthiophene | Not specified |
Generalized Experimental Protocol for N-Alkylation (adapted from related 2-aminothiophenes) [2][3]
To a solution of an N-protected this compound derivative in an anhydrous aprotic solvent such as DMF, is added a base (e.g., cesium carbonate, 1.3-4 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium iodide, 1 equivalent). The appropriate alkyl halide (1.1-4 equivalents) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography. Subsequent removal of the protecting group yields the N-alkylated this compound.
Diazotization: A Gateway to Further Functionalization
The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[4] The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups through Sandmeyer-type reactions. For instance, it can be transformed into a nitro group.
Experimental Protocol: Diazotization and Conversion to a Nitro Group [4]
This compound (1 equivalent) is dissolved in a mixture of concentrated sulfuric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the low temperature to form the diazonium salt. In a separate flask, a solution of sodium nitrite (2 equivalents) in water is neutralized with sodium bicarbonate. The freshly prepared diazonium salt solution is then added portion-wise to this nitrite solution containing a copper(II) sulfate catalyst. The reaction is stirred at room temperature, and the resulting precipitate is collected and purified to yield 2-nitrobenzo[b]thiophene-3-carbonitrile.
Cyclization Reactions: Building Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group (or a group derived from it), makes it an excellent precursor for a variety of cyclocondensation reactions to form fused heterocyclic systems. These products often exhibit significant biological activity.
Synthesis of Thieno[2,3-d]pyrimidines
One of the most important applications of this compound is in the synthesis of thieno[2,3-d]pyrimidine derivatives. These compounds are known to act as kinase inhibitors. A common method involves reaction with formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Table 3: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
| Reagent | Product | Yield (%) | Reference |
| Formamide | 7-Phenyl-5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4-amine | 82 | [5] |
| Acetic Anhydride (prolonged heating) | 2-Methyl-7-phenyl-5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4(3H)-one | 81 | [5] |
Experimental Protocol: Synthesis of 7-Phenyl-5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4-amine [5]
A solution of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.27 g, 5 mmol) in formamide (10 mL) is refluxed for 3 hours. The solid that forms during the reaction is collected by filtration and recrystallized from 1,4-dioxane to give the final product.
Synthesis of Thieno[2,3-b]pyridines
Reaction with 1,3-dicarbonyl compounds in the presence of a dehydrating agent like polyphosphoric acid (PPA) leads to the formation of thieno[2,3-b]pyridine scaffolds, which are also known to be potent kinase inhibitors.
Experimental Protocol: Synthesis of a Thieno[2,3-b]pyridine Scaffold [6]
In a round-bottom flask, this compound (1.0 eq) and a substituted 1,3-dicarbonyl compound (1.2 eq) are mixed. Polyphosphoric acid is added as a catalyst and solvent. The mixture is heated at 120-140 °C for several hours. After completion, the reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is neutralized, collected by filtration, washed with water, and dried to yield the thieno[2,3-b]pyridine derivative.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of this compound have emerged as potent inhibitors of several protein kinases, which are key regulators of cellular signaling pathways.[7] Dysregulation of these pathways is a hallmark of cancer, making them attractive targets for therapeutic intervention.
Inhibition of LIMK1 Signaling
LIM domain kinases (LIMK1 and LIMK2) are crucial regulators of actin cytoskeleton dynamics through their phosphorylation and subsequent inactivation of cofilin, an actin-depolymerizing factor.[3][8] Overexpression of LIMK1 has been linked to the metastatic potential of tumor cells. Thieno[2,3-b]pyridine and thieno[3,2-d]pyrimidine derivatives synthesized from 2-aminobenzo[b]thiophene precursors have been identified as potent LIMK1 inhibitors.[7]
Inhibition of PIM Kinase Signaling
PIM kinases are a family of serine/threonine kinases that play a critical role in cell survival, proliferation, and resistance to apoptosis. They are often overexpressed in various cancers. Benzo[2][4]thieno[3,2-d]pyrimidin-4-one derivatives, synthesized from 2-aminobenzo[b]thiophene precursors, have been developed as inhibitors of PIM kinases.[7]
Conclusion
The amino group of this compound is a cornerstone of its chemical versatility, providing a reactive handle for a multitude of transformations. The ability to readily perform acylation, alkylation, diazotization, and, most notably, cyclization reactions has established this compound as a highly valuable scaffold in synthetic and medicinal chemistry. The successful development of potent kinase inhibitors based on this core structure underscores its importance in the ongoing quest for novel therapeutics, particularly in the field of oncology. Further exploration of the reactivity of this amino group will undoubtedly lead to the discovery of new chemical entities with diverse and valuable biological activities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 2-Aminobenzo[b]thiophene-3-carbonitrile Derivatives: A Technical Guide
This technical guide provides an in-depth overview of the potential biological activities of 2-aminobenzo[b]thiophene-3-carbonitrile derivatives, targeting researchers, scientists, and drug development professionals. The document summarizes key findings on their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and proteins crucial for cancer cell proliferation, survival, and angiogenesis.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro growth inhibitory activities of various this compound and related benzothiophene derivatives against a panel of human cancer cell lines. The data is presented as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values.
| Compound ID | Derivative Structure/Name | Cancer Cell Line | Cancer Type | GI₅₀/IC₅₀ (nM) | Reference |
| 1 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | Leukemia | 10.0 | [1] |
| Leukemia (HL-60(TB)) | Leukemia | 10.0 | [1] | ||
| Leukemia (K-562) | Leukemia | 10.0 | [1] | ||
| Colon Cancer (COLO 205) | Colon Cancer | 10.0 | [1] | ||
| 2 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (SR) | Leukemia | 21.2 | [2] |
| CNS Cancer (SF-295) | CNS Cancer | 33.3 | [2] | ||
| Prostate Cancer (PC-3) | Prostate Cancer | 48.1 | [2] | ||
| 3 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most of the 60 cell lines | Various | < 10.0 | [2] |
| 4 | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various | Various | Subnanomolar | [3] |
Mechanisms of Anticancer Action
Two primary mechanisms of action have been identified for the anticancer effects of this compound derivatives: kinase inhibition and disruption of tubulin polymerization.
Certain derivatives have been shown to inhibit protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[4][5] Inhibition of VEGFR-2 by 2-aminobenzo[b]thiophene derivatives can block these signaling events, thereby inhibiting angiogenesis and tumor growth.
Another significant anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By binding to tubulin, likely at the colchicine binding site, these derivatives prevent its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis (programmed cell death).
Tubulin Polymerization Inhibition and Cell Cycle Arrest Workflow
The workflow begins with the this compound derivative binding to tubulin monomers. This prevents the assembly of microtubules, leading to a disruption of the mitotic spindle. The cell's checkpoint mechanisms detect this abnormality, causing an arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest activates apoptotic pathways, ultimately leading to cancer cell death.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Several derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi, highlighting their potential as a scaffold for the development of new antimicrobial agents.[3]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzothiophene derivatives against various microbial strains.
| Compound ID | Derivative Structure/Name | Microbial Strain | MIC (µg/mL) | Reference |
| 5 | Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1) | Bacillus subtilis | 0.81 (µM/ml) | [6] |
| Staphylococcus aureus | 0.81 (µM/ml) | [6] | ||
| Escherichia coli | 0.81 (µM/ml) | [6] | ||
| Salmonella typhi | 0.81 (µM/ml) | [6] | ||
| 6 | Ethyl-2-(4-chlorobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S4) | Aspergillus niger | 0.91 (µM/ml) | [6] |
| Candida albicans | 0.91 (µM/ml) | [6] | ||
| 7 | 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene | Staphylococcus aureus | Active | [5][7] |
| 8 | 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene | Candida albicans | Active | [5][7] |
Note: "Active" indicates reported activity where specific MIC values were not provided in the cited abstract.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains using the broth microdilution method.
1. Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Spectrophotometer or microplate reader
2. Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
While less explored than their anticancer and antimicrobial properties, some benzothiophene derivatives have shown potential as anti-inflammatory agents.[8] The primary mechanism investigated is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.
Quantitative Data: In Vivo Anti-inflammatory Activity and Enzyme Inhibition
Due to the limited availability of data specifically for this compound derivatives, the following table presents data for related thiophene and benzothiophene compounds to illustrate the potential of this scaffold.
| Compound ID | Derivative Structure/Name | Assay | Result | Reference |
| 9 | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | Carrageenan-induced rat paw edema | Significant inhibition | [4] |
| COX-1 Inhibition (in vitro) | IC₅₀ > 45.62 µM | [4] | ||
| COX-2 Inhibition (in vitro) | IC₅₀ = 5.45 µM | [4] | ||
| 5-LOX Inhibition (in vitro) | IC₅₀ = 4.33 µM | [4] | ||
| 10 | 3-iodo-2-phenylbenzo[b]thiophene | LPS-induced NO production in RAW264.7 cells | Significant reduction | [9] |
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of enzymes involved in the arachidonic acid pathway. Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, while 5-lipoxygenase (5-LOX) is involved in the production of leukotrienes. Both prostaglandins and leukotrienes are potent pro-inflammatory mediators. Dual inhibition of COX-2 and 5-LOX is a desirable therapeutic strategy as it can provide broad-spectrum anti-inflammatory effects with a potentially improved safety profile compared to non-selective COX inhibitors.
Inflammatory Cascade and Inhibition
This diagram illustrates the simplified inflammatory cascade initiated by a stimulus, leading to the activation of COX and LOX pathways and the subsequent production of pro-inflammatory mediators. Benzothiophene derivatives can intervene by inhibiting these key enzymes.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a common in vivo method for evaluating the anti-inflammatory activity of test compounds.[3][10]
1. Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
2. Materials:
-
Test compounds
-
Carrageenan (1% w/v in sterile saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
3. Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): vehicle control, standard drug, and test compound groups (at least two dose levels). Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion
The this compound scaffold represents a promising framework in medicinal chemistry, with derivatives exhibiting a diverse range of biological activities. The compelling anticancer properties, mediated through mechanisms such as kinase inhibition and disruption of microtubule dynamics, warrant further investigation and optimization. Additionally, the demonstrated antimicrobial and potential anti-inflammatory activities suggest that this class of compounds could lead to the development of novel therapeutic agents for a variety of diseases. The experimental protocols and pathway visualizations provided in this guide offer a foundation for researchers to further explore the therapeutic potential of these versatile molecules.
References
- 1. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. oiccpress.com [oiccpress.com]
- 9. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-Aminobenzo[b]thiophene-3-carbonitrile in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this pursuit, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. One such scaffold that has garnered significant attention is 2-aminobenzo[b]thiophene-3-carbonitrile. This heterocyclic compound, featuring a fused benzene and thiophene ring system with strategically placed amino and cyano functionalities, serves as a versatile precursor for the synthesis of a diverse array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis, derivatization, and therapeutic applications of this compound, supported by experimental protocols, quantitative data, and pathway visualizations.
Synthesis of the Core Scaffold
The most common and efficient method for the synthesis of this compound and its analogs is the Gewald reaction.[1][2][3] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2][3] The reaction proceeds through a series of steps including a Knoevenagel condensation, Michael addition of sulfur, and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene derivative.[4]
Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
A widely used analog, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, can be synthesized from cyclohexanone as follows:
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine or diethylamine)[5]
-
Ethanol (or methanol)[5]
Procedure:
-
To a solution of cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of morpholine.[6]
-
Heat the reaction mixture at reflux for a specified period (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, under vacuum.
Derivatization and Therapeutic Applications
The true potential of this compound lies in its facile derivatization. The amino group at the C2 position and the cyano group at the C3 position serve as versatile handles for a wide range of chemical transformations, leading to a vast library of compounds with diverse biological activities. These derivatives have shown significant promise as anticancer and antimicrobial agents.[7][8]
Anticancer Activity
Derivatives of this compound have demonstrated potent anticancer activity through various mechanisms, including the inhibition of crucial signaling pathways and cellular processes.
Kinase Inhibition: A significant number of derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[9] Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][10]
-
EGFR Inhibition: The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers.[11] Benzothiophene derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] By inhibiting VEGFR-2, benzothiophene derivatives can disrupt the tumor's blood supply, leading to a reduction in growth and spread.[10][12]
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division.[7] Several 2-aminobenzo[b]thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][13]
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2-aminobenzo[b]thiophene derivatives against various human cancer cell lines.
| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) | Reference |
| 1 | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various | Subnanomolar | [14] |
| 2 | Thiophene-3-carboxamide derivative | HCT116 | 0.191 | [10] |
| 3 | Thiophene-3-carboxamide derivative | A549 | 0.191 | [10] |
| 4 | 2-aminobenzothiazole derivative | HCT116 | 6.43 | [10] |
| 5 | 2-aminobenzothiazole derivative | A549 | 9.62 | [10] |
| 6 | 2-aminobenzothiazole derivative | HepG2 | 9.99 | [10] |
| 7 | 2-aminobenzothiazole derivative | MCF-7 | 8.27 | [10] |
| 8 | Tetrahydrobenzo[b]thiophene derivative | MCF7 | 11.42 | [5] |
| 9 | Tetrahydrobenzo[b]thiophene derivative | HePG2 | 13.73 | [5] |
| 10 | Thieno[2,3-b]thiophene derivative | MCF-7 | 0.28 | [2] |
| 11 | Thieno[2,3-b]thiophene derivative | A549 | 5.02 | [2] |
| 12 | 2-aminobenzothiazole derivative | A549 | 22.13 | [9] |
| 13 | 2-aminobenzothiazole derivative | MCF-7 | 61.03 | [9] |
| 14 | Pyrimidine-based 2-aminobenzothiazole | HepG2 | 0.41 | [15] |
| 15 | Pyrimidine-based 2-aminobenzothiazole | HCT116 | 0.56 | [15] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents.[8] Benzo[b]thiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[6][8]
The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the benzo[b]thiophene core.[8] Acylhydrazone derivatives, for instance, have shown promising results against multidrug-resistant Staphylococcus aureus (MRSA).[7][16]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzo[b]thiophene derivatives against various microbial strains.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| 16 | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [16] |
| 17 | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | S. aureus | 16 | [17] |
| 18 | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | S. aureus | 16 | [17] |
| 19 | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | C. albicans | 16 | [17] |
| 20 | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | C. albicans | 16 | [17] |
| 21 | Indole unsubstituted derivative | S. aureus (MRSA) | 1 | [6] |
| 22 | 5-hydroxy indole derivative | S. aureus (MRSA) | 8 | [6] |
| 23 | Benzonaptho substituted benzimidazolo benzothiophene | K. pneumoniae | 10-20 | [8] |
| 24 | Tolyl substituted benzimidazolo benzothiophene | K. pneumoniae | 10-20 | [8] |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the biological context and the research process involved, the following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR-2 Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Conclusion
This compound has firmly established itself as a valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the reactivity of its functional groups provide a robust platform for the generation of diverse molecular libraries. The resulting derivatives have demonstrated significant potential as anticancer and antimicrobial agents, targeting key biological pathways and processes. The continued exploration of this privileged scaffold holds great promise for the discovery and development of novel therapeutics to address pressing medical needs. The data and protocols presented in this guide aim to facilitate further research in this exciting and fruitful area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Development Process Map • Global Drug Trials [globaldrugdevelopment.tghn.org]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reaction Mechanism of 2-Aminobenzo[b]thiophene-3-carbonitrile Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of 2-Aminobenzo[b]thiophene-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document details the predominant reaction mechanism, offers experimental protocols for its synthesis, and presents available quantitative data to inform reaction optimization.
Core Reaction Mechanism: The Gewald Reaction
The primary and most efficient method for the synthesis of this compound is the Gewald reaction . This one-pot, multi-component reaction is a cornerstone in the synthesis of 2-aminothiophenes due to its operational simplicity and generally high yields.[1][2] The reaction involves the condensation of a carbonyl compound (in this case, a cyclohexanone precursor to the benzo-fused ring), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[3]
The mechanism of the Gewald reaction for the formation of this compound can be delineated into four key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and malononitrile. The base abstracts a proton from the active methylene group of malononitrile, creating a nucleophilic carbanion that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated dinitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, typically in its S8 crown form, acts as an electrophile. A second equivalent of the base deprotonates the α-position of the unsaturated dinitrile, and the resulting carbanion attacks the sulfur ring, leading to the formation of a thiolate intermediate.
-
Cyclization: The newly formed thiolate anion then undergoes an intramolecular nucleophilic attack on one of the nitrile groups, leading to the formation of a five-membered thiophene ring.
-
Tautomerization: The final step involves a tautomerization of the cyclic intermediate to yield the stable, aromatic this compound.
Reaction Pathway Diagram
Caption: The Gewald reaction mechanism for this compound formation.
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not extensively reported with comparative quantitative data in readily available literature, a general procedure based on the Gewald reaction principles can be outlined. The following protocol is a representative example for the synthesis of a closely related analog, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which can be adapted for the synthesis of the target molecule by using an appropriate cyclohexanone precursor.[1]
General Laboratory-Scale Synthesis Protocol
Materials:
-
Cyclohexanone (or a suitable precursor for the benzo-fused ring) (1 equivalent)
-
Malononitrile (1 equivalent)
-
Elemental Sulfur (1.1 equivalents)
-
Base (e.g., Morpholine, Triethylamine, or Diethylamine) (catalytic to stoichiometric amount)
-
Solvent (e.g., Ethanol, Methanol, or DMF)
Procedure:
-
To a solution of the cyclohexanone derivative (e.g., 30 mmol) and malononitrile (e.g., 30 mmol) in the chosen solvent (e.g., 10 mL of methanol), add elemental sulfur (e.g., 30 mmol).
-
With stirring, add the base (e.g., 2 mL of diethylamine) dropwise to the reaction mixture at a controlled temperature, for instance, between 50-60 °C.[1]
-
Heat the reaction mixture for a specified period (e.g., 1 hour) at the same temperature.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the collected solid with a suitable solvent, such as cold ethanol, to remove impurities.
-
Dry the purified product, for example, in a vacuum oven.
-
The final product can be further purified by recrystallization from an appropriate solvent if necessary.
Experimental Workflow Diagram
Caption: A general experimental workflow for the synthesis of 2-aminobenzothiophene derivatives.
Quantitative Data and Reaction Optimization
Quantitative data for the synthesis of this compound is not extensively documented in a comparative manner across various conditions in the reviewed literature. However, the Gewald reaction is generally known for its high efficiency, with yields often exceeding 80% under optimized conditions.[2] For the closely related 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a yield of 74% has been reported.[1]
The optimization of the Gewald reaction for the synthesis of this compound would involve a systematic investigation of the following parameters:
-
Catalyst: The choice and amount of the basic catalyst are crucial. Common bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine. The basicity and steric hindrance of the amine can influence the reaction rate and yield.
-
Solvent: The polarity of the solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction kinetics. Protic solvents like ethanol and methanol are commonly used, as is the aprotic polar solvent dimethylformamide (DMF).
-
Temperature: The reaction is typically conducted at elevated temperatures, ranging from room temperature to the reflux temperature of the solvent. Higher temperatures generally increase the reaction rate but may also lead to the formation of byproducts.
-
Reaction Time: The optimal reaction time needs to be determined to ensure complete conversion of the starting materials without significant product degradation.
Below is a table summarizing the reaction conditions for the synthesis of various 2-aminothiophene derivatives, which can serve as a starting point for the optimization of this compound synthesis.
| Product | Carbonyl Compound | Nitrile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 4-Phenylcyclohexanone | Malononitrile | Diethylamine | Methanol | 50-60 | 1 | 74 | [1] |
| 3-Acetyl-2-aminothiophenes | 1,4-Dithian-2,5-diols | Cyanoacetone | Triethylamine | DMF | 60 | 5 | 41 | |
| Substituted 2-aminobenzothiazoles | Substituted Anilines | Thiocyanates | Bromine | - | - | - | - | [4] |
Note: The yields and reaction conditions are specific to the cited examples and may vary for the synthesis of this compound.
Conclusion
The Gewald reaction remains the most practical and efficient method for the synthesis of this compound. A thorough understanding of its multi-step mechanism, involving Knoevenagel condensation, sulfur addition, cyclization, and tautomerization, is essential for optimizing the reaction conditions. While specific quantitative data for the target molecule is sparse in the literature, the provided general protocol and the summary of conditions for related compounds offer a solid foundation for researchers and drug development professionals to develop a robust and high-yielding synthetic process. Further systematic studies are warranted to elucidate the optimal catalyst, solvent, and temperature for the synthesis of this important heterocyclic building block.
References
- 1. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 2-Aminobenzo[b]thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the assessment of the solubility and stability of 2-Aminobenzo[b]thiophene-3-carbonitrile. Despite a comprehensive literature search, specific quantitative solubility and stability data for this compound were not publicly available. The experimental protocols and potential degradation pathways described herein are based on general principles for heterocyclic compounds and should be adapted and validated for specific experimental conditions.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its scaffold is present in a variety of molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a drug candidate. Solubility in various physiological and formulation-relevant solvents dictates its bioavailability and the feasibility of developing different dosage forms. Stability under various stress conditions (e.g., pH, light, temperature) is crucial for determining its shelf-life, storage conditions, and potential degradation products, which may impact efficacy and safety. This guide provides a comprehensive overview of the methodologies to evaluate these critical parameters.
Data Presentation
While specific quantitative data for this compound is not available in the reviewed literature, the following tables are presented as templates for the systematic recording of solubility and stability data.
Table 1: Solubility of this compound in Common Solvents at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Aqueous | Water (pH 7.4) | Data not available | Data not available | Shake-Flask |
| Phosphate Buffer (pH 7.4) | Data not available | Data not available | Shake-Flask | |
| Alcohols | Methanol | Data not available | Data not available | Shake-Flask |
| Ethanol | Data not available | Data not available | Shake-Flask | |
| Isopropanol | Data not available | Data not available | Shake-Flask | |
| Ethers | Tetrahydrofuran (THF) | Data not available | Data not available | Shake-Flask |
| 1,4-Dioxane | Data not available | Data not available | Shake-Flask | |
| Ketones | Acetone | Data not available | Data not available | Shake-Flask |
| Methyl Ethyl Ketone (MEK) | Data not available | Data not available | Shake-Flask | |
| Esters | Ethyl Acetate | Data not available | Data not available | Shake-Flask |
| Amides | Dimethylformamide (DMF) | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Shake-Flask | |
| Halogenated | Dichloromethane (DCM) | Data not available | Data not available | Shake-Flask |
| Chloroform | Data not available | Data not available | Shake-Flask |
Note: The above table should be populated with experimentally determined values. The choice of solvents should be guided by their relevance in synthesis, purification, formulation, and biological testing.
Table 2: Stability of this compound under Forced Degradation Conditions
| Condition | Stressor | Time (hours) | % Degradation | Major Degradants Identified | Analytical Method |
| Acidic | 0.1 M HCl | 24, 48, 72 | Data not available | Data not available | RP-HPLC-UV/MS |
| Basic | 0.1 M NaOH | 24, 48, 72 | Data not available | Data not available | RP-HPLC-UV/MS |
| Oxidative | 3% H₂O₂ | 24, 48, 72 | Data not available | Data not available | RP-HPLC-UV/MS |
| Thermal | 60°C (in solution) | 24, 48, 72 | Data not available | Data not available | RP-HPLC-UV/MS |
| Photolytic | UV light (254 nm) | 24, 48, 72 | Data not available | Data not available | RP-HPLC-UV/MS |
| Photolytic | Visible light | 24, 48, 72 | Data not available | Data not available | RP-HPLC-UV/MS |
Note: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The conditions listed are typical starting points and may need to be optimized.
Experimental Protocols
The following are detailed methodologies for key experiments.
3.1. Solubility Determination: Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
-
Objective: To determine the equilibrium solubility of this compound in a given solvent.
-
Materials:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a validated spectrophotometric method
-
-
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
3.2. Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.
-
Objective: To evaluate the stability of this compound under various stress conditions.
-
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber with UV and visible light sources
-
HPLC system with UV/PDA and Mass Spectrometry (MS) detectors
-
-
Procedure:
-
Acidic Degradation: Treat a solution of the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C). Analyze samples at various time points.
-
Basic Degradation: Treat a solution of the compound with 0.1 M NaOH at room temperature and at an elevated temperature. Analyze samples at various time points.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature. Analyze samples at various time points.
-
Thermal Degradation: Heat a solution of the compound at a high temperature (e.g., 60-80°C). Analyze samples at various time points. A solid sample should also be subjected to dry heat.
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber. A control sample should be kept in the dark. Analyze samples at various time points.
-
Analysis: For each condition, analyze the stressed samples by a suitable stability-indicating method, typically RP-HPLC with a PDA detector to monitor for peak purity and the appearance of new peaks. An MS detector can be used to identify the mass of the degradation products, which aids in their structural elucidation.
-
Mandatory Visualization
4.1. Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound based on the known reactivity of its functional groups.
Caption: Hypothetical degradation pathway for this compound.
4.2. Experimental Workflow for Solubility Determination
The diagram below outlines the logical steps involved in determining the solubility of the target compound.
Caption: Experimental workflow for shake-flask solubility determination.
Conclusion
The solubility and stability of this compound are critical parameters that need to be thoroughly investigated to support its development as a potential therapeutic agent. This guide has outlined the standard methodologies and data presentation formats for these assessments. Although specific experimental data for this compound is currently lacking in the public domain, the provided protocols and frameworks offer a robust starting point for any researcher or drug development professional working with this molecule. Rigorous experimental work is required to generate the specific data needed to fully characterize its physicochemical properties.
The Advent and Evolution of 2-Aminobenzo[b]thiophene-3-carbonitrile Synthesis: A Technical Deep Dive
For researchers, medicinal chemists, and professionals in drug development, the benzo[b]thiophene scaffold represents a privileged structure, integral to a multitude of pharmacologically active agents. Among its derivatives, 2-Aminobenzo[b]thiophene-3-carbonitrile stands out as a crucial synthetic intermediate. This technical guide provides an in-depth exploration of the discovery and historical development of its synthesis, with a focus on the seminal Gewald reaction and its subsequent modifications. Detailed experimental protocols, comparative data, and workflow visualizations are presented to offer a comprehensive resource for laboratory application.
Executive Summary
The synthesis of this compound is predominantly achieved through the Gewald three-component reaction, a versatile and robust method first reported in the 1960s. This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of the benzo[b]thiophene core, starting materials such as 2-chlorobenzaldehyde are employed. Over the decades, numerous modifications to the original Gewald protocol have been developed, including the use of microwave irradiation to enhance reaction rates and yields, and the exploration of various catalytic systems to improve efficiency and greenness. This guide details the historical context, reaction mechanisms, and practical execution of these synthetic strategies.
Historical Perspective and Discovery
The journey to the efficient synthesis of 2-aminothiophenes, the class of compounds to which this compound belongs, was significantly advanced by the work of German chemist Karl Gewald in the 1960s.[1][2] The Gewald reaction, as it came to be known, provided a straightforward and high-yielding route to polysubstituted 2-aminothiophenes from simple starting materials.[1][2] This multicomponent reaction represented a significant improvement over previous methods, which were often multi-step and less efficient.
The core principle of the Gewald reaction is a one-pot condensation of a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur, catalyzed by a base.[1] The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene compound.[1][2] This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.
Core Synthetic Methodologies
The Gewald reaction remains the cornerstone for the synthesis of this compound. The most common approach involves the reaction of a substituted benzaldehyde, malononitrile, and elemental sulfur.
The Gewald Reaction Pathway
A widely cited, albeit sometimes hypothetical, pathway for the synthesis of this compound utilizes 2-chlorobenzaldehyde as the starting aromatic aldehyde.[3]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Aminobenzo[b]thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of various kinase inhibitors utilizing the versatile starting material, 2-aminobenzo[b]thiophene-3-carbonitrile. This document outlines detailed experimental protocols for the preparation of key heterocyclic scaffolds known to exhibit inhibitory activity against several important kinase targets implicated in oncogenesis and other diseases. The provided methodologies, quantitative data, and pathway diagrams are intended to facilitate research and development in the field of medicinal chemistry and drug discovery.
Introduction
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The this compound scaffold serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its inherent structural features allow for the construction of various fused heterocyclic systems, which can be further functionalized to achieve potent and selective inhibition of target kinases such as LIMK1, PIM kinases, and MK2.
Synthetic Schemes and Protocols
The general workflow for the synthesis of kinase inhibitors from this compound involves the initial construction of a core heterocyclic scaffold, followed by further chemical modifications to introduce diversity and optimize biological activity.
Protocol 1: Synthesis of the Starting Material - this compound
The versatile starting material, this compound, can be efficiently synthesized from 2-nitrobenzo[b]thiophene-3-carbonitrile via a reduction reaction.
Experimental Protocol:
-
Suspend 2-nitrobenzo[b]thiophene-3-carbonitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Carefully add concentrated hydrochloric acid and reflux the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., 2M KOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
A microwave-assisted synthesis for similar 3-aminobenzo[b]thiophenes has been reported with yields ranging from 58-96%.[1]
Protocol 2: Synthesis of Thieno[2,3-b]pyridine Scaffolds (LIMK1 Inhibitors)
Thieno[2,3-b]pyridines are a class of compounds that have shown inhibitory activity against LIM Domain Kinase 1 (LIMK1).
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq) and an appropriate 1,3-dicarbonyl compound (e.g., acetylacetone) (1.2 eq).
-
Add polyphosphoric acid (PPA) to act as both a catalyst and solvent.
-
Heat the mixture to 120-140 °C for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization or column chromatography to yield the desired thieno[2,3-b]pyridine derivative.
Yields for the synthesis of related 3-aminothieno[2,3-b]pyridine derivatives are reported to be high.[2] For example, the synthesis of 2-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)-2-carbonitrile has been reported with a 90% yield.[3]
Protocol 3: Synthesis of Benzo[4][5]thieno[3,2-d]pyrimidin-4-one Scaffolds (PIM Kinase Inhibitors)
Benzo[4][5]thieno[3,2-d]pyrimidin-4-ones are known to be potent inhibitors of PIM kinases.
Experimental Protocol (Method A - using Formamide):
-
Heat a mixture of this compound (1.0 eq) in an excess of formamide.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the benzo[4][5]thieno[3,2-d]pyrimidin-4-one product.
Experimental Protocol (Method B - using Acetic Anhydride):
-
Reflux a solution of this compound (1.0 eq) in acetic anhydride for several hours.
-
Cool the reaction mixture and collect the solid product by filtration.
-
Recrystallize the product from a suitable solvent (e.g., dioxane) to yield the 2-methyl-benzo[4][5]thieno[3,2-d]pyrimidin-4(3H)-one.
The synthesis of 2-phenyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one has been reported with a yield of 79%.[6]
Protocol 4: Synthesis of Benzo[4][5]thieno[3,2-e][4][7]diazepin-5(2H)-one Scaffolds (MK2 Inhibitors)
The benzo[4][5]thieno[3,2-e][4][7]diazepin-5(2H)-one scaffold is a core structure for inhibitors of MAPK-activated protein kinase 2 (MK2).
Experimental Protocol (Multi-step):
-
N-Chloroacetylation: React this compound with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature to yield N-(3-cyano-benzo[b]thiophen-2-yl)-2-chloroacetamide.
-
Amination: React the chloroacetamide intermediate with a primary amine (R-NH₂) in a solvent such as dimethylformamide (DMF).
-
Cyclization: The resulting intermediate can then be cyclized to the desired benzo[4][5]thieno[3,2-e][4][7]diazepin-5(2H)-one scaffold.
Synthesis of related 1,4-benzodiazepine derivatives has been reported with high yields (91-97%).[8]
Quantitative Data Summary
The following tables summarize the reported yields for the synthesis of various scaffolds and the inhibitory activities of representative compounds.
Table 1: Synthesis Yields
| Scaffold | Starting Material | Reagents/Conditions | Yield (%) | Reference |
| 3-Aminobenzo[b]thiophenes | 2-Halobenzonitriles, Methyl thioglycolate | Microwave, Triethylamine, DMSO, 130 °C | 58-96 | [1] |
| 2-Phenyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one | 2-Amino-tetrahydrobenzo[b]thiophene derivative | Benzoyl chloride, Pyridine | 79 | [6] |
| (E)-3-(((1-Methyl-1H-indol-2-yl)methylene)amino)-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one | 3-Amino-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one | 1-Methyl-1H-indole-2-carbaldehyde, Acetic acid | 78 | [6] |
| 2-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)-2-carbonitrile | 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetonitrile, KOH, DMF | 90 | [3] |
| 7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one | 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formic acid | 72 | [3] |
Table 2: Kinase Inhibitory Activity
| Compound Scaffold | Target Kinase | IC₅₀ / Kᵢ | Reference |
| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | IC₅₀ = 0.23 µM | |
| Nicotinonitrile derivative (related to thieno[2,3-b]pyridine) | PIM-1, PIM-2, PIM-3 | IC₅₀ ≤ 0.28 µM | [9] |
| Benzothiophene derivative | MK2 | Kᵢ = 3 nM | [10] |
| Pyrrolopyrimidine derivative | LIMK1 | IC₅₀ = 7 nM | [11] |
| Pyrrolopyrimidine derivative | LIMK2 | IC₅₀ = 8 nM | [11] |
| Pan-PIM inhibitor | PIM-1 | IC₅₀ = 0.8 nM | [12] |
| Pan-PIM inhibitor | PIM-2 | IC₅₀ = 5.1 nM | [12] |
| Pan-PIM inhibitor | PIM-3 | IC₅₀ = 1.8 nM | [12] |
Signaling Pathways and Experimental Workflows
Visual representations of the synthetic workflow and the targeted signaling pathways are provided below to aid in understanding the broader context of this research.
Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitors.
LIMK1 Signaling Pathway
Caption: Simplified LIMK1 signaling pathway.[13][14][15]
PIM Kinase Signaling Pathway
Caption: Simplified PIM kinase signaling pathway.[16][][18][19][20]
MK2 Signaling Pathway
Caption: Simplified MK2 signaling pathway.[4][7][21][22]
References
- 1. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LIM Kinases, Promising but Reluctant Therapeutic Targets: Chemistry and Preclinical Validation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pim (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. uniprot.org [uniprot.org]
- 14. LIMK1 | Cancer Genetics Web [cancer-genetics.org]
- 15. LIMK1: A promising prognostic and immune infiltration indicator in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 2-aminobenzo[b]thiophene-3-carbonitrile derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern synthetic approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and enhanced product purity. The core synthetic strategy discussed is the Gewald three-component reaction, a versatile and robust method for the construction of polysubstituted 2-aminothiophenes.[1][2]
This compound and its derivatives are recognized as privileged structures in medicinal chemistry. They serve as crucial building blocks for the synthesis of a wide array of biologically active compounds, including potent inhibitors of key protein kinases involved in cancer and inflammatory diseases.[3][4][5] This makes their efficient and rapid synthesis a topic of significant interest for drug discovery and development programs.
I. Introduction to Microwave-Assisted Gewald Reaction
The Gewald reaction is a one-pot, multi-component condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur, typically in the presence of a base.[2][6] Microwave irradiation has been shown to significantly accelerate this reaction, often reducing reaction times from hours to minutes.[1][3] The proposed mechanism involves an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring.
Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Times: Microwave heating directly and efficiently couples with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times compared to conventional heating.[3]
-
Improved Yields: The uniform and controlled heating provided by microwave irradiation often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired product.
-
Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, leading to more efficient energy transfer and reduced energy consumption.
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, leading to greater reproducibility of experimental results.
II. Experimental Protocols
A. General Protocol for Microwave-Assisted Gewald Synthesis of this compound Derivatives
This protocol provides a generalized procedure for the synthesis of this compound derivatives from substituted 2-halobenzaldehydes or cyclic ketones.
Materials:
-
Substituted 2-halobenzaldehyde or a suitable cyclic ketone (e.g., cyclohexanone) (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine, triethylamine, or morpholine) (1.0 - 2.0 mmol)
-
Solvent (e.g., Dimethylformamide (DMF), Ethanol, or water) (3-5 mL)
-
Microwave reactor vials (5 or 10 mL) with stir bars
-
Microwave reactor system
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the substituted 2-halobenzaldehyde or cyclic ketone (1.0 mmol), malononitrile (1.1 mmol), and elemental sulfur (1.1 mmol).
-
Add the chosen solvent (3-5 mL) and the base (1.0 - 2.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (typically between 80°C and 140°C) for a designated time (ranging from 5 to 30 minutes). Monitor the pressure to ensure it remains within the safe operating limits of the reactor.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a beaker and add cold water or ethanol to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and impurities.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel to obtain the pure this compound derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Example Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This specific protocol details the synthesis of a tetrahydrobenzo[b]thiophene derivative.[1]
Materials:
-
Cyclohexanone (1.0 mmol, 98 mg)
-
Malononitrile (1.1 mmol, 73 mg)
-
Elemental sulfur (1.1 mmol, 35 mg)
-
Pyrrolidine (1.0 mmol, 71 mg)
-
Dimethylformamide (DMF) (3 mL)
Procedure:
-
Combine cyclohexanone, malononitrile, elemental sulfur, and pyrrolidine in a 10 mL microwave reactor vial containing a magnetic stir bar.
-
Add 3 mL of DMF to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After cooling, pour the reaction mixture into ice-cold water (20 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude product.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
III. Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene derivatives, highlighting the effects of different substrates, bases, solvents, and reaction conditions on the product yield.
Table 1: Microwave-Assisted Synthesis of Various 2-Aminothiophene Derivatives [3]
| Entry | Aldehyde/Ketone | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 95 |
| 2 | Isovaleraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 92 |
| 3 | Cyclopentanone | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 85 |
| 4 | Cyclohexanone | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 79 |
| 5 | 4-Methylcyclohexanone | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 91 |
Table 2: Synthesis of Substituted 2-Aminothiophenes under Microwave Irradiation [2]
| Entry | Carbonyl Compound | Active Methylene Nitrile | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Ethyl acetoacetate | Malononitrile | Ethanol | 70 | 8 | - |
| 2 | Glutaraldehyde | Ethyl cyanoacetate | Ethanol/DMF | 70 | 60 | - |
| 3 | 4-Nitroacetophenone | Ethyl cyanoacetate | Ethanol | 120 | 46 | - |
| 4 | 3-Hydroxyacetophenone | Ethyl cyanoacetate | Ethanol | 120 | 48 | - |
Note: Yields were reported as weights of the product, not percentages in the source.
IV. Applications in Drug Discovery: Kinase Inhibition
This compound derivatives have emerged as potent inhibitors of several protein kinases that are key targets in cancer therapy. These include PIM kinases, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), and LIM domain kinase 1 (LIMK1).[3][4][5][7]
A. PIM Kinase Inhibition
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in various human cancers.[][9] They play a crucial role in regulating cell survival, proliferation, and apoptosis. The JAK/STAT pathway is a major upstream regulator of PIM kinase expression.[9][10]
Below is a diagram illustrating the PIM kinase signaling pathway and the point of inhibition by 2-aminobenzo[b]thiophene derivatives.
Caption: PIM Kinase Signaling Pathway and Inhibition.
B. MK2 Signaling Pathway Inhibition
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a substrate of p38 MAPK and plays a critical role in inflammatory responses and cell stress.[11][12] The p38/MK2 pathway regulates the production of pro-inflammatory cytokines such as TNF-α.[13][14]
The following diagram shows a simplified representation of the MK2 signaling pathway and its inhibition.
Caption: MK2 Signaling Pathway and Inhibition.
C. LIMK1 Signaling Pathway Inhibition
LIM domain kinase 1 (LIMK1) is a serine/threonine kinase that regulates actin cytoskeletal dynamics by phosphorylating and inactivating cofilin, an actin-depolymerizing factor.[15][16] Overexpression of LIMK1 is associated with increased cell motility and invasion in cancer.[17]
The diagram below outlines the LIMK1 signaling pathway and its inhibition by 2-aminobenzo[b]thiophene derivatives.
Caption: LIMK1 Signaling Pathway and Inhibition.
V. Conclusion
Microwave-assisted synthesis, particularly through the Gewald reaction, provides a rapid, efficient, and environmentally friendly method for the preparation of this compound derivatives. These compounds are valuable scaffolds in medicinal chemistry, demonstrating significant potential as inhibitors of key protein kinases implicated in cancer and inflammatory diseases. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on this privileged heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. ijert.org [ijert.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological functions and role of mitogen-activated protein kinase activated protein kinase 2 (MK2) in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uniprot.org [uniprot.org]
- 17. LIMK1 | Cancer Genetics Web [cancer-genetics.org]
Application of 2-Aminobenzo[b]thiophene-3-carbonitrile in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols on the use of 2-aminobenzo[b]thiophene-3-carbonitrile as a pivotal scaffold in the discovery and development of novel anticancer agents. This versatile intermediate serves as a foundational building block for a diverse range of heterocyclic compounds that have demonstrated significant potential in targeting key oncogenic signaling pathways.
Introduction: The Role of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets, including the ATP-binding sites of numerous kinases.[1] this compound, in particular, is a readily accessible intermediate that allows for extensive chemical modifications, leading to the synthesis of potent and selective anticancer drug candidates. Its derivatives have been extensively explored as inhibitors of crucial signaling pathways implicated in tumor growth, proliferation, angiogenesis, and metastasis.[2][3]
Mechanism of Action and Therapeutic Targets
Derivatives synthesized from this compound have been shown to exert their anticancer effects through the inhibition of several key oncogenic drivers. These include:
-
Receptor Tyrosine Kinases (RTKs): Overexpression or mutations of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are common in many cancers.[2] Thieno[2,3-d]pyrimidines, derived from this compound, have shown potent inhibitory activity against these receptors, blocking downstream signaling cascades such as the PI3K/Akt and MAPK pathways that are crucial for cell proliferation and survival.[2]
-
Non-Receptor Tyrosine and Serine/Threonine Kinases: This scaffold has been utilized to develop inhibitors for intracellular kinases like PIM kinases, Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), and LIM domain kinase 1 (LIMK1), which are involved in cell cycle progression, inflammation, and metastasis.[1][4]
-
Tubulin Polymerization: Certain 2-aminobenzo[b]thiophene derivatives have been identified as potent antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
-
Histone Deacetylases (HDACs): Novel tetrahydrobenzo[b]thiophene-3-carbonitrile-based benzamides have been designed as isoform-selective HDAC inhibitors, demonstrating a role in epigenetic regulation of gene expression in cancer.[6]
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the cytotoxic and inhibitory activities of various derivatives based on the benzo[b]thiophene scaffold against a range of cancer cell lines and kinase targets.
Table 1: Cytotoxic Activity of Benzo[b]thiophene Derivatives Against Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 21a | H1299 | Non-Small Cell Lung | 0.0125 | [7] |
| Thienopyrimidine | Compound 4c | HepG2 | Liver | 3.023 | [8] |
| Thienopyrimidine | Compound 4c | PC-3 | Prostate | 3.12 | [8] |
| Thienopyrimidine | Compound 3b | HepG2 | Liver | 3.105 | [8] |
| Thienopyrimidine | Compound 3b | PC-3 | Prostate | 2.15 | [8] |
| 2-Aminobenzothiazole | Compound 13 | HCT116 | Colon | 6.43 | [9] |
| 2-Aminobenzothiazole | Compound 13 | A549 | Lung | 9.62 | [9] |
| 2-Aminobenzothiazole | Compound 20 | HCT-116 | Colon | 7.44 | [9] |
| 2-Aminobenzothiazole | Compound 20 | MCF-7 | Breast | 8.27 | [9] |
| 2-Aminobenzothiazole | Compound 20 | HepG2 | Liver | 9.99 | [9] |
| Tetrahydrobenzo[b]thiophene | Compound S8 | A-549 | Lung | 10 (at 10⁻⁴ M) | [10] |
| 2-Aminobenzothiazole | OMS14 | A549 | Lung | 22.13 | [11] |
| 2-Aminobenzothiazole | OMS5 | MCF-7 | Breast | 28.32 | [11] |
| Benzo[b]thiophene Acrylonitrile | Compound 5 | CCRF-CEM | Leukemia | 0.01 | [3] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
Table 2: Kinase Inhibitory Activity of Benzo[b]thiophene Derivatives
| Compound Class | Specific Derivative | Target Kinase | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 21a | EGFR | 0.00047 | [7] |
| Thieno[2,3-d]pyrimidine | Compound 21a | HER2 | 0.00014 | [7] |
| Thienopyrimidine | Compound 4c | VEGFR-2 | 0.075 | [8] |
| Thienopyrimidine | Compound 3b | VEGFR-2 | 0.126 | [8] |
| 2-Aminobenzothiazole | Compound 20 | VEGFR-2 | 0.15 | [9] |
| Thienopyrimidine | Compound 4c | AKT | 4.60 | [8] |
| Thienopyrimidine | Compound 3b | AKT | 6.96 | [8] |
Key Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by 2-aminobenzo[b]thiophene derivatives and a typical experimental workflow for screening these compounds are provided below.
Caption: EGFR signaling pathway inhibited by benzo[b]thiophene derivatives.
Caption: VEGFR-2 signaling pathway inhibited by benzo[b]thiophene derivatives.
Caption: Workflow for anticancer screening of benzo[b]thiophene derivatives.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000–8,000 cells per well in 100 µL of complete growth medium.[12] Incubate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay (General HTRF Method)
This protocol describes a general Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure kinase activity.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
ATP
-
Assay buffer
-
Test compounds
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated fluorophore (e.g., Allophycocyanin - APC)
-
Low-volume 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Addition: Add the recombinant kinase and its specific substrate to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The total reaction volume is typically 5-10 µL. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and Streptavidin-APC in an EDTA-containing buffer. Incubate for 60 minutes to allow for antibody binding.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
-
Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm). The signal is proportional to the amount of phosphorylated substrate. Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.[12]
Protocol 3: Apoptosis Assessment via Caspase-3 Activity Assay
This assay quantifies the activity of Caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
96-well plate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer to release cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the Caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measurement: Measure the absorbance (for pNA substrate) or fluorescence at the appropriate wavelength. The signal intensity is directly proportional to the Caspase-3 activity.
-
Data Analysis: Express the results as a fold-change in Caspase-3 activity compared to the untreated control.
Conclusion
This compound is a highly valuable and strategic starting material for the development of novel anticancer therapeutics.[1][2] The derivatives synthesized from this scaffold have demonstrated potent activity against a wide range of cancers by targeting critical kinases and other cellular machinery involved in tumorigenesis. The protocols and data presented herein provide a robust framework for researchers to explore the potential of this chemical class in oncology drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. Collection - Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Agent Development using 2-Aminobenzo[b]thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. The benzo[b]thiophene scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial properties.[1] Specifically, derivatives of 2-aminobenzo[b]thiophene-3-carbonitrile serve as a versatile platform for the synthesis of a wide array of heterocyclic compounds with promising antibacterial and antifungal activities. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the utilization of this valuable scaffold for the discovery of new antimicrobial drugs.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives synthesized from or related to this compound against a panel of pathogenic bacteria and fungi. This data is compiled from multiple research articles to provide a comparative overview of the antimicrobial potential of this class of compounds.
| Compound ID/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Tetrahydrobenzothiophene derivatives | Escherichia coli | Moderate to good inhibition | [2] |
| Pseudomonas aeruginosa | Moderate to good inhibition | [2] | |
| Salmonella spp. | 0.54 - 0.73 µM (for compounds 3b and 3k) | [2] | |
| Staphylococcus aureus | Moderate to good inhibition | [2] | |
| Benzothiophene-indole hybrids | Staphylococcus aureus (and MRSA strains) | Structure-dependent, promising leads identified | [3] |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | 4 | [4] |
| Thiophene derivatives 4, 5, and 8 | Colistin-resistant Acinetobacter baumannii | MIC50: 16-32 | [5] |
| Colistin-resistant Escherichia coli | MIC50: 8-32 | [5] | |
| 3-halobenzo[b]thiophene derivatives | Staphylococcus aureus ATCC 25923 | 512 | [6] |
| Bacillus subtilis ATCC 6633 | 256 | [6] | |
| Escherichia coli ATCC 25922 | MBC: 512 | [6] | |
| Pseudomonas aeruginosa ATCC 27853 | MBC: 512 | [6] | |
| Spiro-indoline-oxadiazole derivative | Clostridium difficile | 2-4 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Gewald Reaction
The Gewald reaction is a robust and efficient one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. This protocol provides a general procedure that can be adapted for the synthesis of various this compound derivatives.
Materials:
-
Appropriate cyclic ketone (e.g., cyclohexanone)
-
Malononitrile
-
Elemental sulfur
-
Ethanol
-
Morpholine or diethylamine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the chosen cyclic ketone and malononitrile in ethanol.
-
Add elemental sulfur (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature to ensure a homogenous suspension.
-
Slowly add a catalytic amount of morpholine or diethylamine to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce precipitation.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid product with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the purified this compound derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method, a standard and quantitative technique.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 3: Antimicrobial Susceptibility Testing by Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Agar Plate Preparation: Pour sterile molten agar medium into Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.
-
Well Creation: Create wells in the agar using a sterile cork borer (e.g., 6 mm in diameter).
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of a known concentration of the test compound dissolved in DMSO into each well. A well with DMSO alone should be used as a negative control.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.[1]
Mandatory Visualizations
Diagram 1: General Synthetic Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis of thieno[2,3-d]pyrimidines using 2-Aminobenzo[b]thiophene-3-carbonitrile
Application Notes and Protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery, are detailed below. The synthetic strategy commences with the versatile Gewald reaction to produce a 2-aminothiophene-3-carbonitrile intermediate, which is subsequently cyclized to the target thieno[2,3-d]pyrimidine scaffold.
Thiophene-containing heterocycles are privileged structures in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-aminothiophene moiety, in particular, serves as a versatile synthon for the construction of more complex fused heterocyclic systems.[1][2] Among these, thieno[2,3-d]pyrimidines are of considerable importance, exhibiting a wide range of pharmacological activities.[1][3] This protocol details a reliable and adaptable two-step synthesis of thieno[2,3-d]pyrimidines, beginning with the Gewald multicomponent reaction.[1]
Synthetic Strategy Overview
The overall synthetic approach involves two key transformations:
-
Gewald Reaction: A one-pot multicomponent reaction for the synthesis of substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1]
-
Cyclization to Thieno[2,3-d]pyrimidines: The resulting 2-aminothiophene-3-carbonitrile is cyclized with a suitable reagent, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine, to yield the fused pyrimidine ring system.[1][4]
The amidine functional group, which is structurally present in the thieno[2,3-d]pyrimidine core, is a well-established bioisostere for the amide bond. This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties in drug candidates.[1]
Experimental Protocols
Part 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
This protocol describes the synthesis of a representative 2-aminothiophene intermediate using the Gewald reaction.[1]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Heating mantle
-
Vacuum filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[1]
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.[1]
-
Heat the reaction mixture to reflux with constant stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.[1]
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.[1]
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[1]
Part 2: Cyclization to 4-Aminothieno[2,3-d]pyrimidine
This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.
Method A: Using Formamide
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.[1]
-
Add an excess of formamide (20 mL).[1]
-
Heat the mixture to reflux and maintain at this temperature for 1.5 to 2 hours.[1]
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.[1]
-
The resulting solid precipitate is collected by filtration.[1]
Method B: Alternative Cyclization via Dimroth Rearrangement
The 2-aminothiophene-3-carbonitrile can be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylmethanimidamide intermediate. This intermediate can then be cyclized with various anilines in a Dimroth rearrangement to yield a diverse range of 4-substituted aminothieno[2,3-d]pyrimidines.[4] Microwave irradiation can be utilized to accelerate this reaction.[4]
Data Presentation
Table 1: Representative Yields and Reaction Conditions for the Synthesis of Thieno[2,3-d]pyrimidine Derivatives.
| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Melting Point (°C) |
| 1 | Cyclohexanone, Malononitrile, Sulfur | Triethylamine, Ethanol, Reflux, 1-2 h | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 60-85 | 148-150 |
| 2a | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide, Reflux, 1.5-2 h | 4-Amino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | 70-80 | 220-222 |
| 2b | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, DMF-DMA, 2-Methoxyaniline | Microwave irradiation | N-(2-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 83 | 205.3-206.8 |
| 2c | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, DMF-DMA, 2-Fluoroaniline | Microwave irradiation | N-(2-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 41 | 219.8-221.4 |
| 2d | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile, DMF-DMA, 4-Fluoroaniline | Microwave irradiation | N-(4-Fluorophenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | 31 | 190.6-191.9 |
Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.[1]
Visualizations
Caption: Experimental workflow for the synthesis of thieno[2,3-d]pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Application Notes and Protocols for the Purification of 2-Aminobenzo[b]thiophene-3-carbonitrile by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the purification of crude 2-Aminobenzo[b]thiophene-3-carbonitrile using silica gel column chromatography. This compound, a key intermediate in the synthesis of various pharmacologically active molecules, is often prepared via methods like the Gewald reaction, which can result in impurities requiring removal. The following protocol outlines a robust method for obtaining high-purity this compound, suitable for subsequent synthetic steps in drug discovery and development.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a precursor for compounds with potential therapeutic applications, including kinase inhibitors.[1] Synthesis, commonly through the Gewald reaction, often yields a crude product containing unreacted starting materials, by-products, and other impurities.[2] Effective purification is therefore a critical step to ensure the integrity and success of subsequent reactions. Column chromatography using silica gel is the most common and effective method for this purification.[1] This document provides a step-by-step guide for the chromatographic purification, including recommendations for solvent systems and data presentation for a typical purification run.
Experimental Protocol
This protocol details the purification of this compound from a crude reaction mixture.
Materials and Equipment
-
Crude this compound
-
Silica Gel (for flash chromatography, e.g., 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Standard laboratory glassware
Preliminary Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine an optimal eluent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product, which allows for good separation from impurities.
-
Procedure:
-
Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system will show clear separation between the product spot and any impurities. For this compound, a system of hexane:ethyl acetate (7:3) is often a good starting point.
-
Column Chromatography Procedure
The following is a protocol for purifying approximately 5.0 g of crude material. Adjust the scale accordingly based on the amount of your crude product.
-
Column Preparation (Wet Packing):
-
Select a glass column of appropriate size (e.g., 40-50 mm diameter).
-
Prepare a slurry of silica gel (approx. 150 g for 5.0 g of crude product) in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing and remove air bubbles.
-
Once packed, drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound (5.0 g) in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 10 g) to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column, creating a uniform layer.
-
Gently add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent mixture, such as hexane:ethyl acetate (9:1) .
-
Collect fractions of a suitable volume (e.g., 20-25 mL).
-
Gradually increase the polarity of the eluent. A suggested gradient is as follows:
-
500 mL of hexane:ethyl acetate (9:1)
-
1000 mL of hexane:ethyl acetate (8:2)
-
1000 mL of hexane:ethyl acetate (7:3)
-
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Weigh the purified product and calculate the recovery yield.
-
Confirm the purity using analytical methods such as HPLC, LCMS, or NMR.
-
Data Presentation
The following tables summarize the quantitative data from a representative purification of this compound obtained from a Gewald synthesis.
Table 1: Purification Summary
| Parameter | Value |
| Starting Material | Crude this compound |
| Crude Weight | 5.0 g |
| Purified Product Weight | 4.1 g |
| Recovery Yield | 82% |
| Appearance (Crude) | Dark brown solid |
| Appearance (Purified) | Off-white to light brown solid |
Table 2: Chromatographic Conditions
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 50 mm (ID) x 500 mm (L) |
| Mobile Phase Gradient | Hexane:Ethyl Acetate (Gradient from 9:1 to 7:3) |
| Sample Loading Method | Dry Loading |
| Flow Rate | Gravity-driven |
| Fraction Size | 25 mL |
Table 3: Purity Analysis
| Sample | Purity (by HPLC) |
| Crude Product | ~85% |
| Purified Product | >99% |
Workflow Diagram
Caption: Workflow for the column chromatography purification of this compound.
Troubleshooting
-
Product not eluting: If the product does not move from the baseline, the eluent is not polar enough. Increase the proportion of ethyl acetate or switch to a more polar solvent system, such as dichloromethane/methanol.
-
Poor separation: If the product co-elutes with impurities, the eluent may be too polar. Start with a less polar solvent mixture and use a more gradual gradient. Ensure the column is not overloaded; a general rule is to use at least 30-50 g of silica per gram of crude material.
-
Streaking on TLC: If spots streak on the TLC plate, the compound may be acidic or basic. Adding a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for a basic compound or acetic acid for an acidic one) can improve the peak shape. For 2-aminobenzothiophene derivatives, which are basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can be beneficial.
References
Application Notes and Protocols for the Gewald Synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gewald synthesis is a powerful one-pot, multicomponent reaction for the preparation of highly functionalized 2-aminothiophenes. This method is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminothiophene scaffold in a wide range of biologically active compounds. This application note provides a detailed experimental protocol for the synthesis of 2-aminobenzo[b]thiophene-3-carbonitrile, a valuable building block for the synthesis of various therapeutic agents. The procedure is based on the reaction of 2-chlorobenzaldehyde, malononitrile, and elemental sulfur in the presence of a basic catalyst.
Experimental Overview
The synthesis of this compound via the Gewald reaction involves the condensation of 2-chlorobenzaldehyde and malononitrile, followed by the addition of elemental sulfur and subsequent cyclization. A basic catalyst, such as triethylamine or morpholine, is used to facilitate the reaction. The overall reaction is typically carried out by heating the mixture at reflux in a suitable solvent, such as ethanol.
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol described below.
| Parameter | Value |
| Reactants | |
| 2-Chlorobenzaldehyde | 1.0 eq |
| Malononitrile | 1.0 eq |
| Elemental Sulfur | 1.1 eq |
| Triethylamine (catalyst) | 0.1 eq |
| Solvent | |
| Ethanol | 20 mL per 10 mmol of aldehyde |
| Reaction Conditions | |
| Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours |
| Product | |
| Product Name | This compound |
| Appearance | Pale yellow solid |
| Expected Yield | >80% (hypothetical)[1] |
Experimental Protocol
Materials:
-
2-Chlorobenzaldehyde
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Triethylamine
-
Ethanol (absolute)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.41 g, 10 mmol, 1.0 eq), malononitrile (0.66 g, 10 mmol, 1.0 eq), and elemental sulfur (0.35 g, 11 mmol, 1.1 eq) to 20 mL of absolute ethanol.[1]
-
Addition of Catalyst: To the stirred suspension, add triethylamine (0.14 mL, 1 mmol, 0.1 eq) as a catalyst.[1]
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. As the mixture cools, a precipitate of the product should form.[1]
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[1]
-
Drying: Dry the purified product, this compound, in a desiccator or a vacuum oven to a constant weight. The product is expected to be a pale yellow solid.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Gewald synthesis of this compound.
Proposed Reaction Mechanism
Caption: Simplified mechanism of the Gewald synthesis of 2-aminobenzothiophenes.
References
Application Notes and Protocols for the Derivatization of 2-Aminobenzo[b]thiophene-3-carbonitrile in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Specifically, 2-aminobenzo[b]thiophene-3-carbonitrile serves as a versatile starting material for the synthesis of a diverse library of derivatives. These derivatives have shown significant potential as anticancer agents, kinase inhibitors, and antimitotic agents.[3][4] The strategic derivatization of this core structure allows for a systematic exploration of the structure-activity relationship (SAR), providing crucial insights for the development of potent and selective therapeutic agents.[5][6]
This document provides detailed protocols for the synthesis and derivatization of the this compound core. It also includes quantitative data on the biological activities of representative derivatives and illustrates key experimental workflows and a relevant biological signaling pathway.
I. Synthesis of the Core Scaffold: this compound
The foundational step in these SAR studies is the efficient synthesis of the this compound scaffold. The Gewald reaction is a robust and widely used method for this purpose.
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile via Gewald Reaction
This protocol describes a one-pot, three-component synthesis of a tetrahydro-analogue of the core scaffold.[7]
Materials:
-
Cyclohexanone (or a substituted cyclohexanone)
-
Malononitrile
-
Elemental sulfur
-
Methanol
-
Diethylamine (or another suitable base like morpholine or triethylamine)[8]
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol.[7][8]
-
With stirring, add a catalytic amount of diethylamine dropwise to the mixture.[7]
-
Heat the reaction mixture at 50-60°C for 1-2 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.[8]
-
The solid product that precipitates is collected by filtration.
-
Wash the collected solid with cold ethanol and dry to afford the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[7][8]
II. Derivatization Strategies for SAR Studies
The 2-amino and 3-carbonitrile groups of the core scaffold are the primary sites for chemical modification. The nucleophilic amino group can be readily acylated, alkylated, or used in condensation reactions, while both groups can be involved in cyclization reactions to form fused heterocyclic systems.
Protocol 2: N-Acylation of the 2-Amino Group
This protocol details the synthesis of N-acetyl and N-formyl derivatives, which can probe the effect of small, electronically distinct substituents on biological activity.
A. N-Acetylation [7]
-
Suspend this compound (1 equivalent) in acetic anhydride.
-
Heat the mixture at reflux for 1 hour.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the N-acetyl derivative.
B. N-Formylation [7]
-
Dissolve this compound (1 equivalent) in an excess of formic acid.
-
Reflux the solution for 30 minutes.
-
Upon cooling, the product crystallizes.
-
Collect the solid by filtration, wash with water, and dry to obtain the N-formyl derivative.
Protocol 3: Synthesis of Fused Pyrimidinone Derivatives
Condensation reactions with reagents like formamide or DMF-DMA followed by cyclization lead to the formation of benzo[b]thieno[2,3-d]pyrimidinones, a class of compounds often investigated as kinase inhibitors.[1][3]
Materials:
-
This compound
-
Formamide or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
High-boiling point solvent (e.g., dioxane) for cyclization (if needed)
Procedure (using Formamide): [1]
-
Heat a mixture of this compound (1 equivalent) in an excess of formamide at reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the benzo[b]thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 4: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
For rapid library synthesis, microwave-assisted organic synthesis offers a significant advantage in reducing reaction times. This protocol is for the synthesis of the isomeric 3-aminobenzo[b]thiophene scaffold, which is also a key precursor for kinase inhibitors.[3]
Materials:
-
2-Halobenzonitrile (e.g., 2-fluorobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine
-
Dry Dimethyl sulfoxide (DMSO)
-
Microwave synthesizer
Procedure: [3]
-
In a microwave reaction vial, combine the 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO.
-
Seal the vial and irradiate in a microwave synthesizer at 130°C for the specified time (typically 15-45 minutes).
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting solid by filtration, wash with water, and dry to yield the desired 3-aminobenzo[b]thiophene derivative.
III. Structure-Activity Relationship (SAR) Data
The following tables summarize quantitative data from studies on benzo[b]thiophene derivatives, highlighting their potential as anticancer agents.
Table 1: In Vitro Anticancer Activity of Benzo[b]thiophene Acrylonitrile Analogs[2]
| Compound | Cancer Type | Cell Line | GI50 (nM) |
| 5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile) | Leukemia | CCRF-CEM | 10.0 |
| Leukemia | HL-60(TB) | 10.0 | |
| Leukemia | K-562 | 10.0 | |
| Leukemia | MOLT-4 | 10.0 | |
| Leukemia | RPMI-8226 | 10.0 | |
| Leukemia | SR | 10.0 | |
| Colon Cancer | COLO 205 | 10.0 |
Note: GI50 is the concentration of the drug that results in a 50% reduction in the net cell growth.[2]
Table 2: Antiproliferative Activity of Tetrahydrobenzo[b]thiophene Derivatives[7]
| Compound | MCF-7 IC50 (µM) | HePG-2 IC50 (µM) |
| Doxorubicin (Reference) | 4.5±0.3 | 5.2±0.4 |
| 2 (Starting Amine) | 48.2±2.5 | 55.7±3.1 |
| 3 (N-acetyl) | 35.6±1.9 | 41.3±2.8 |
| 4 (Fused Pyrimidinone) | 21.4±1.1 | 29.8±1.5 |
| 5 (Imide Derivative) | 8.3±0.5 | 10.2±0.8 |
| 11 (Schiff Base) | 9.1±0.6 | 12.5±0.9 |
| 12 (Phthalimido Derivative) | 7.5±0.4 | 9.8±0.6 |
Note: IC50 is the concentration of the drug that inhibits 50% of the activity of the target.
From these tables, a preliminary SAR can be deduced:
-
Derivatization of the 2-amino group generally leads to an increase in anticancer activity compared to the parent amine (Compound 2 ).
-
Cyclization to form a fused pyrimidinone ring (Compound 4 ) enhances potency.
-
The introduction of larger, more complex functionalities such as imide (Compound 5 ) and phthalimido (Compound 12 ) groups can lead to a significant increase in cytotoxic activity.[7]
IV. Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: Synthetic and evaluation workflow for SAR studies.
Hypothetical Kinase Signaling Pathway
Benzo[b]thiophene derivatives have been identified as inhibitors of various kinases, such as MK2, PIM, and LIMK1, which are often implicated in cancer cell proliferation and survival pathways.[3] The diagram below represents a simplified, hypothetical signaling cascade that such inhibitors might target.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The synthetic protocols provided herein offer robust methods for generating a diverse range of derivatives. The presented quantitative data and SAR insights demonstrate that modifications to the core structure can significantly impact biological activity, paving the way for the rational design and optimization of lead compounds. The use of efficient synthetic strategies, such as microwave-assisted reactions, can accelerate the drug discovery process by enabling the rapid generation of compound libraries for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [ircommons.uwf.edu]
- 7. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of Antimitotic Agents from 2-Aminobenzo[b]thiophene-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzo[b]thiophene-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel antimitotic agents. These compounds primarily exert their anticancer effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis in cancer cells. This document provides detailed protocols for the synthesis of these derivatives and their biological evaluation as potent anticancer agents.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of various this compound and related thiophene derivatives has been evaluated against a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, are summarized below for easy comparison.
Table 1: Antiproliferative Activity of 2-Amino-3-aroyl-5-(hetero)arylethynyl Thiophene Derivatives
| Compound | L1210 (Leukemia) IC50 (µM) | FM3A (Mammary Carcinoma) IC50 (µM) | Molt/4 (T-lymphoblastoid) IC50 (µM) | CEM (T-lymphoblastoid) IC50 (µM) | HeLa (Cervix Carcinoma) IC50 (µM) |
| 5g | 0.21 | 0.13 | 0.096 | 0.11 | 0.20 |
| 5a | >10 | >10 | >10 | >10 | >10 |
| Melphalan | 0.98 | 1.2 | 0.85 | 0.91 | 1.1 |
| Data sourced from studies on 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(hetero)aryl ethynyl thiophene derivatives, which are structurally related to the core topic.[1] |
Table 2: Cytotoxic Activity of Tetrahydrobenzo[b]thiophene-3-carbonitrile Derivatives
| Compound | MCF7 (Breast Carcinoma) IC50 (µM) | HePG2 (Hepatocellular Carcinoma) IC50 (µM) |
| 5 | 11.42 ± 1.4 | 13.73 ± 1.4 |
| 11 | 12.93 ± 1.5 | 9.54 ± 0.7 |
| 12 | 20.51 ± 2.3 | 18.16 ± 1.1 |
| Doxorubicin | 0.5 ± 0.03 | 0.6 ± 0.04 |
| Compounds 5, 11, and 12 are derivatives of a 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile scaffold.[2][3] |
Table 3: Antitumor Activity of a Benzothieno[3,2-b]pyran-3-carbonitrile Derivative
| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |
| 3e | 0.11 | 7.94 | 42.66 |
| Compound 3e is 2-amino-6-bromo-4-(4-nitrophenyl)-4H-[2]benzothieno[3,2-b]pyran-3-carbonitrile, evaluated against a panel of 59 cancer cell lines.[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminotetrahydrobenzo[b]thiophene-3-carbonitrile Scaffold
This protocol describes a one-pot, three-component reaction for the synthesis of the 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile core structure.[2]
Materials:
-
4-phenylcyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Methyl alcohol
-
Diethylamine
Procedure:
-
To a solution of 4-phenylcyclohexanone (30 mmol), malononitrile (30 mmol), and elemental sulfur (30 mmol) in methyl alcohol (10 mL), add diethylamine (2 mL) dropwise with stirring.
-
Heat the reaction mixture at 50–60 °C for 10 minutes.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration, wash with cold methyl alcohol, and dry to yield 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilizing agent
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
Human cancer cell lines (e.g., HCT-116)
-
6-well plates
-
Synthesized compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of an antimitotic effect.[4]
Protocol 4: Tubulin Polymerization Inhibition Assay
This protocol provides a general method for assessing the direct inhibitory effect of the compounds on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
Synthesized compounds
-
Positive control (e.g., colchicine)
-
96-well microplate and a temperature-controlled microplate reader
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
Prepare a tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing GTP and glycerol.
-
Pipette the test compounds at various concentrations (and controls) into the wells of a pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader and measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Calculate the percentage of inhibition and determine the IC50 value for tubulin polymerization.
Visualizations: Workflows and Signaling Pathways
Caption: General synthesis workflow for this compound derivatives.
Caption: Mechanism of action for this compound derivatives.
Caption: Workflow for the biological evaluation of antimitotic agents.
References
- 1. Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation and N-Acylation of 2-Aminobenzo[b]thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation and N-acylation of 2-Aminobenzo[b]thiophene-3-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. The methodologies outlined are based on established chemical transformations of similar heterocyclic amines and are intended to serve as a comprehensive guide for the synthesis of novel derivatives.
N-Acylation Reactions
N-acylation of this compound can be readily achieved using a variety of acylating agents such as acid anhydrides, acid chlorides, and carboxylic acids. These reactions typically proceed under mild conditions to afford the corresponding N-acyl derivatives in good to excellent yields.
Quantitative Data for N-Acylation Reactions
The following table summarizes the reaction conditions and yields for the N-acylation of a closely related analog, 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which are expected to be comparable for this compound.
| Entry | Acylating Agent | Solvent | Base | Temperature (°C) | Time | Yield (%) |
| 1 | Acetic Anhydride | - | - | Reflux | 1 h | N/A (product is N-acetyl derivative) |
| 2 | Formic Acid | Formic Acid | - | Reflux | 30 min | 90 |
| 3 | Terephthaloyl Dichloride | 1,4-Dioxane | Triethylamine | Ambient | 5 h | 90 |
Experimental Protocols for N-Acylation
Protocol 1: N-Acetylation using Acetic Anhydride
-
In a round-bottom flask, suspend this compound (1.0 eq) in acetic anhydride (5-10 volumes).
-
Heat the mixture to reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the product in a vacuum oven to yield N-(3-cyano-benzo[b]thiophen-2-yl)acetamide.
Protocol 2: N-Formylation using Formic Acid
-
To a solution of this compound (1.0 eq) in formic acid (10 volumes), heat the mixture to reflux for 30 minutes.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Collect the resulting solid by filtration.
-
Wash the solid thoroughly with water.
-
Dry the product to obtain N-(3-cyano-benzo[b]thiophen-2-yl)formamide.[1]
Protocol 3: N-Acylation with an Acid Chloride (Terephthaloyl Dichloride Example)
-
Dissolve this compound (2.0 eq) in 1,4-dioxane (15 mL per 5 mmol of starting material).
-
Add a catalytic amount of triethylamine (0.1 mL).
-
To this stirred solution, add terephthaloyl dichloride (1.0 eq) portion-wise.
-
Continue stirring the reaction mixture for 5 hours at ambient temperature.[1]
-
Collect the solid product by filtration.
-
Recrystallize the product from a suitable solvent like 1,4-dioxane to obtain the pure N,N'-(terephthaloyl)bis(this compound).[1]
N-Alkylation Reactions
The N-alkylation of 2-aminothiophenes, particularly those bearing electron-withdrawing groups like a 3-carbonitrile, can be challenging due to the decreased nucleophilicity of the amino group.[2] Direct alkylation often requires forcing conditions. A more reliable method involves the acylation of the amino group to form an amide or carbamate, followed by alkylation and subsequent deprotection.
Quantitative Data for N-Alkylation of a Related 2-Amino-3-acylthiophene
This table presents data for the N-alkylation of a 2-acylamino-3-acylthiophene, which serves as a model for the N-alkylation of the acylated derivative of this compound.
| Entry | Alkylating Agent | Base | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | Cs₂CO₃ | TBAI | DMF | 25 | 18 | 85 |
| 2 | Ethyl Iodide | Cs₂CO₃ | TBAI | DMF | 25 | 18 | 75 |
| 3 | Methyl Iodide | Cs₂CO₃ | TBAI | DMF | 25 | 18 | 80 |
TBAI: Tetrabutylammonium iodide
Experimental Protocols for N-Alkylation
Protocol 4: N-Alkylation via an N-Acyl Intermediate (Two-Step Protocol)
Step 1: N-Acylation (e.g., Acetylation)
-
Follow Protocol 1 to synthesize N-(3-cyano-benzo[b]thiophen-2-yl)acetamide.
Step 2: N-Alkylation of the N-Acyl Intermediate
-
To a solution of N-(3-cyano-benzo[b]thiophen-2-yl)acetamide (1.0 eq) in dry N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 2.0 eq) and tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 18-24 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated-N-acyl derivative.
Step 3: Deprotection (Hydrolysis of the Acyl Group)
-
The N-acyl group can be removed under acidic or basic conditions to yield the desired N-alkyl-2-aminobenzo[b]thiophene-3-carbonitrile. The specific conditions will depend on the nature of the acyl group and the stability of the product.
Visualizations
Reaction Pathways and Experimental Workflow
Caption: N-Acylation of this compound.
Caption: Indirect N-Alkylation via an N-Acyl Intermediate.
Caption: General Experimental Workflow for Synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely employed and robust method is the Gewald three-component reaction.[1] This one-pot synthesis involves the condensation of 2-chlorobenzaldehyde, malononitrile, and elemental sulfur in the presence of a basic catalyst.[2]
Q2: What is the general mechanism of the Gewald reaction for this synthesis?
A2: The reaction proceeds through a sequence of steps:
-
Knoevenagel Condensation: The base catalyzes the condensation of 2-chlorobenzaldehyde and malononitrile to form a 2-chlorobenzylidene malononitrile intermediate.[3]
-
Michael Addition of Sulfur: Elemental sulfur adds to the intermediate. The exact mechanism of sulfur addition is complex and can be influenced by the base.[4]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final this compound product.[3]
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to significantly reduced reaction times and improved yields.[1][5]
Q4: What are the typical starting materials and reagents required?
A4: The key starting materials are 2-chlorobenzaldehyde, malononitrile, and elemental sulfur. A basic catalyst, such as a secondary or tertiary amine, and a suitable solvent are also necessary.[2]
Q5: What are the expected purity and common impurities for the crude product?
A5: The purity of the crude product can vary depending on the reaction conditions. Common impurities may include unreacted starting materials, the intermediate from the Knoevenagel condensation, and dimeric byproducts.[6] The final product typically has a purity of ≥99% after proper purification.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Issue: The reaction results in a disappointingly low yield or fails to produce the desired product.
-
Possible Cause 1: Inefficient Knoevenagel Condensation
-
Troubleshooting Steps:
-
Base Selection: The choice and amount of base are critical. For this reaction, organic bases like triethylamine or morpholine are commonly used.[8] If the reaction is sluggish, consider screening different bases or slightly increasing the catalyst loading.
-
Water Removal: The condensation step produces water, which can inhibit the reaction. While not always necessary, in some cases, using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.
-
-
-
Possible Cause 2: Poor Sulfur Solubility or Reactivity
-
Troubleshooting Steps:
-
Solvent Choice: Polar solvents like ethanol or dimethylformamide (DMF) are generally preferred as they enhance the solubility of elemental sulfur.[9]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can improve the reactivity of sulfur. However, excessive heat may promote side reactions.[2]
-
-
-
Possible Cause 3: Incorrect Stoichiometry or Reagent Purity
-
Troubleshooting Steps:
-
Reagent Purity: Ensure that 2-chlorobenzaldehyde, malononitrile, and sulfur are of high purity. Impurities can interfere with the reaction.
-
Accurate Measurement: Precisely measure all reagents. An excess of one reactant may lead to the formation of side products.
-
-
Formation of Significant Side Products
Issue: The reaction mixture contains a complex mixture of products, making purification difficult.
-
Possible Cause 1: Dimerization of the Intermediate
-
Explanation: The α,β-unsaturated nitrile intermediate formed during the Knoevenagel condensation can undergo dimerization, which competes with the desired cyclization with sulfur.[6]
-
Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures can favor dimerization.
-
Reagent Addition Rate: A slow, controlled addition of the base or one of the reactants can sometimes minimize the concentration of the intermediate at any given time, thus reducing dimerization.
-
-
-
Possible Cause 2: Unreacted Starting Materials
-
Explanation: The presence of unreacted starting materials indicates an incomplete reaction.
-
Mitigation Strategies:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time if necessary.
-
Optimize Temperature: A slight increase in temperature might be required to drive the reaction to completion.
-
-
Product Purification Challenges
Issue: Difficulty in isolating a pure sample of this compound from the crude reaction mixture.
-
Problem 1: Product is an Oil or Fails to Crystallize
-
Troubleshooting Steps:
-
Solvent Screening for Recrystallization: The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. Test a range of solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) on a small scale to find the optimal one.[10]
-
Induce Crystallization: If the product is slow to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
-
Problem 2: Impurities Co-crystallize with the Product
-
Troubleshooting Steps:
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful purification method.[11] Use TLC to determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the product and impurities.
-
Activated Charcoal Treatment: If the product is discolored, adding a small amount of activated charcoal to the hot solution during recrystallization can help remove colored impurities. The charcoal must be removed by hot filtration.
-
-
Data Presentation
Table 1: Effect of Base on Gewald Reaction Yield (Model Reaction)
| Base | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine | 20 | 70 | 3 | ~85 |
| Piperidine | 20 | 70 | 3 | ~90 |
| Morpholine | 20 | 70 | 2.5 | ~95 |
| L-Proline | 10 | 60 | 5 | ~84 |
Data is compiled for analogous Gewald reactions and serves as a guideline.[11]
Table 2: Influence of Solvent on Gewald Reaction Yield (Model Reaction)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux | 4 | High |
| Methanol | Reflux | 4 | High |
| DMF | 60 | 5 | ~84 |
| Water (with catalyst) | Room Temp | 12 | 75-98 |
Data is compiled for analogous Gewald reactions and serves as a guideline.[10][11]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the Gewald reaction.
-
Materials:
-
2-chlorobenzaldehyde (1 equivalent)
-
Malononitrile (1 equivalent)
-
Elemental sulfur (1.1 equivalents)
-
Triethylamine (0.2 equivalents)
-
Ethanol
-
-
Procedure:
-
To a round-bottom flask, add 2-chlorobenzaldehyde, malononitrile, and elemental sulfur.
-
Add ethanol as the solvent.
-
Add triethylamine as the catalyst.
-
Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove soluble impurities.
-
Dry the product in a vacuum oven.
-
Protocol 2: Purification by Recrystallization
-
Procedure:
-
Transfer the crude, dried product to an Erlenmeyer flask.
-
Add a minimum amount of a suitable solvent (e.g., ethanol) to cover the solid.
-
Heat the mixture with stirring until the solvent boils and the solid dissolves completely. Add more solvent dropwise if necessary.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling.
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Protocol 3: Purification by Column Chromatography
-
Procedure:
-
Select a Solvent System: Use TLC to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the product an Rf value of approximately 0.3-0.4 and separates it from impurities.
-
Pack the Column: Pack a chromatography column with silica gel using the chosen solvent system.
-
Load the Sample: Dissolve the crude product in a minimum amount of the solvent system or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elute the Column: Run the solvent system through the column and collect fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. This compound, CasNo.18774-47-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Side reactions and byproduct formation in the Gewald reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Gewald reaction for the synthesis of 2-aminothiophenes.
Troubleshooting Guide
This guide addresses common issues encountered during the Gewald reaction in a question-and-answer format to help diagnose and resolve experimental challenges.
Issue 1: Low or No Product Yield
-
Q1: My reaction has a low yield or has failed completely. What are the first things I should check?
A1: The initial and most critical step of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this step fails, the subsequent thiophene ring formation cannot occur.
-
Verify Starting Material Quality: Ensure your carbonyl compound is free from impurities and that the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.[2]
-
Base Selection is Crucial: The choice and amount of base are critical. Secondary amines like morpholine or piperidine are often effective. In some instances, triethylamine is also used. The base catalyzes the Knoevenagel condensation.[2]
-
Initial Condensation Check: To isolate the problem, consider running a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. You can monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm that this initial step is proceeding as expected before adding sulfur.[2]
-
-
Q2: I've confirmed the initial condensation is working, but the overall yield of the 2-aminothiophene is still poor. What should I investigate next?
A2: After a successful Knoevenagel condensation, issues with sulfur addition and cyclization are the likely culprits. These steps are often influenced by reaction conditions.[3]
-
Suboptimal Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating.[1] A temperature that is too low may lead to a sluggish reaction, while excessively high temperatures can promote side reactions.[2] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[1]
-
Incorrect Solvent: The solvent plays a key role in the solubility and reactivity of elemental sulfur. Polar solvents such as ethanol, methanol, or DMF are generally preferred as they enhance sulfur's reactivity.[2]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.[2]
-
-
Q3: I am working with a sterically hindered ketone and observing very low conversion. What can I do?
A3: Steric hindrance can significantly slow down the Gewald reaction.
-
Modified Protocols: For sterically hindered ketones, a two-step procedure may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[2]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[4][5]
-
Issue 2: Significant Byproduct Formation
-
Q4: My reaction mixture is complex, and I'm having difficulty with purification due to byproducts. What are the common side reactions and how can I minimize them?
A4: Several side reactions can occur during the Gewald reaction, leading to a mixture of products.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.
-
Mitigation: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[2]
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.
-
Mitigation: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[2]
-
-
Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[6] The dimerization of the α,β-unsaturated nitrile intermediate to form a hexa-1,3-diene is a known side-reaction.[6]
-
Mitigation: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q5: What is the role of the base in the Gewald reaction?
A5: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation.[2] Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines like triethylamine. The choice of base can significantly impact the reaction rate and yield. In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.[2]
-
Q6: Can the Gewald reaction be performed under solvent-free conditions?
A6: Yes, solvent-free Gewald reactions have been successfully carried out, often utilizing high-speed ball milling or heating in a conventional oven. These methods can offer advantages in terms of green chemistry and simplified workup.[7]
-
Q7: What is the effect of different solvents on the reaction?
A7: The choice of solvent can significantly influence the reaction's success. Polar solvents are generally preferred to improve the solubility and reactivity of sulfur.[2] The following table summarizes the effect of different solvents on the yield of a model Gewald reaction.
Data Presentation
Table 1: Effect of Different Solvents on Gewald Reaction Yield
| Solvent | Temperature (°C) | Yield (%) |
| Acetonitrile | 45 | 74 |
| Toluene | 60 | 52 |
| Ethanol/Water (1:1) | 45 | 88 |
| DMSO | 20 | 68 |
| DMF | 20 | 64 |
| Ethanol/Water (9:1) | 25 | 96 |
Data adapted from BenchChem.[1]
Table 2: Optimization of Catalyst Loading for a Model Gewald Reaction
| Entry | Catalyst Loading (mol%) | Time | Yield (%) |
| 1 | 0 | 24 h | No reaction |
| 2 | 10 | 45 min | 90 |
| 3 | 15 | 30 min | 92 |
| 4 | 20 | 20 min | 96 |
Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), piperidinium borate catalyst in ethanol/water (9:1) at 100°C.[2]
Table 3: Effect of Temperature on a Catalytic Gewald Reaction
| Entry | Temperature (°C) | Time | Yield (%) |
| 1 | Room Temperature | 24 h | Traces |
| 2 | 70 | 3 h | 84 |
| 3 | 100 | 25 min | 96 |
Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), 20 mol% piperidinium borate catalyst in ethanol/water (9:1).[2]
Experimental Protocols
Protocol 1: General Procedure for the Gewald Synthesis of 2-Aminothiophenes
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents).[1]
-
Solvent and Base Addition: Add the chosen solvent (e.g., ethanol, methanol, or DMF) and the base (e.g., morpholine, piperidine, or triethylamine, typically 1 equivalent).[4]
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Gewald Synthesis
This protocol is adapted from a reported procedure and may require optimization.[5][8]
-
Reaction Setup: In a microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (e.g., pyrrolidine, 1.0 mmol).[5]
-
Solvent Addition: Add the appropriate solvent (e.g., DMF, 3 mL).[5]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).[5]
-
Work-up: After cooling, extract the reaction mixture with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate.[5]
-
Purification: Concentrate the organic phase under reduced pressure, and purify the crude residue by flash chromatography on silica gel to obtain the desired 2-aminothiophene.[5]
Visualizations
Caption: Main Gewald reaction pathway and common side reactions.
Caption: Troubleshooting workflow for low yield in the Gewald reaction.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Functionalization of 2-Aminobenzo[b]thiophene-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of 2-Aminobenzo[b]thiophene-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of this compound?
A1: The main challenge arises from the molecule's multiple reactive sites. It is a bifunctional β-enaminonitrile with a highly nucleophilic amino group at the C2 position and an electrophilic cyano group at the C3 position.[1] This dual reactivity allows for competition between simple N-functionalization (e.g., acylation, alkylation) and subsequent intramolecular cyclization involving the nitrile group, which can lead to the formation of fused heterocyclic systems like thieno[2,3-d]pyrimidines.[1] Controlling the reaction conditions (temperature, time, and reagents) is therefore critical to selectively target a specific functional group.
Q2: How can I achieve selective functionalization of the 2-amino group without triggering cyclization?
A2: Selective N-functionalization can be achieved by carefully controlling the reaction conditions to favor the kinetic product over the thermodynamic cyclized product. For instance, N-acylation can be performed using reagents like acetic anhydride or formic acid under milder conditions and for shorter reaction times.[1] Refluxing 2-amino-6-phenyltetrahydrobenzo[b]thiophene-3-carbonitrile (a close analog) with acetic anhydride for just one hour yields the N-acetylated product, whereas longer reaction times lead to the cyclized thienopyrimidine.[1]
Q3: I am observing a mixture of N-acylated and cyclized thienopyrimidine products. How can I improve the yield of the N-acylated product?
A3: The formation of a cyclized thienopyrimidine byproduct during N-acylation is a common issue, typically caused by excessive heat or prolonged reaction times which promote the intramolecular cyclization. To favor the desired N-acylated product, consider the following troubleshooting steps:
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Reduce Reaction Temperature: Perform the reaction at a lower temperature.
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Shorten Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed, before the N-acylated intermediate has significant time to cyclize.
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Reagent Choice: Using a milder acylating agent or avoiding reagents that can also act as catalysts for cyclization (e.g., strong acids) may improve selectivity.
Q4: What specific conditions are required to synthesize fused thieno[2,3-d]pyrimidine systems from this scaffold?
A4: The synthesis of fused thieno[2,3-d]pyrimidines is typically achieved by reacting this compound with reagents that can provide the necessary carbon atom for ring closure, under conditions that promote intramolecular cyclization. Common methods include:
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Refluxing with formamide for several hours.[1]
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Prolonged reflux (e.g., 6 hours) in acetic anhydride.[1]
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Refluxing in formic acid for an extended period (e.g., 3 hours).[1] These conditions provide the energy needed to overcome the activation barrier for the intramolecular attack of the nitrogen on the nitrile group, followed by tautomerization to form the stable aromatic pyrimidine ring.
Q5: Is it possible to perform electrophilic substitution on the benzene ring of the benzothiophene core?
A5: While the amino group is the most reactive nucleophilic site, electrophilic substitution on the benzene portion of the benzothiophene ring is possible. However, this is often challenging to achieve with high regioselectivity. The inherent reactivity of the 2-amino group makes it the primary site of attack for most electrophiles. Directing electrophilic substitution to the benzene ring (positions C4, C5, C6, or C7) would likely require protection of the amino group and carefully chosen reaction conditions to overcome the deactivating effect of the thiophene ring's sulfur atom on certain positions and to control the regiochemical outcome.[2][3]
Troubleshooting Guides
Issue: Poor Selectivity Between N-Acylation and Cyclization
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Significant formation of cyclized thieno[2,3-d]pyrimidine when N-acylated product is the target. | 1. Reaction Temperature is Too High: Higher temperatures provide the activation energy for the subsequent cyclization step.[1] | 1. Lower the Reaction Temperature: Attempt the reaction at room temperature or with gentle heating, monitoring progress by TLC. |
| 2. Prolonged Reaction Time: The N-acylated product is an intermediate to the cyclized product. Longer times favor the thermodynamic product.[1] | 2. Reduce Reaction Time: Stop the reaction as soon as the starting material is consumed to isolate the kinetic N-acylated product. | |
| 3. Reagent Choice: Some reagents, like formamide or formic acid, are particularly effective at promoting cyclization.[1] | 3. Modify Reagents: For simple N-acetylation, use acetic anhydride for a short duration (e.g., 1 hour) instead of extended reflux.[1] | |
| The desired cyclized product is not forming, and only the N-acylated intermediate is isolated. | 1. Insufficient Heating: The cyclization step has a higher activation energy and requires more forcing conditions.[1] | 1. Increase Temperature and Time: Increase the reaction temperature to reflux and extend the reaction time (e.g., 3-6 hours).[1] |
| 2. Inappropriate Solvent/Reagent: The chosen conditions may not be suitable for promoting the intramolecular reaction. | 2. Change Reaction Medium: Use reagents like formamide or switch to a higher boiling point solvent to facilitate the cyclization.[1] |
Quantitative Data Summary
The following table summarizes reaction conditions for the functionalization of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a structurally similar starting material.
| Product Type | Reagent(s) | Conditions | Product | Yield | Reference |
| N-Acetylation | Acetic Anhydride | Reflux, 1 h | N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | High (not specified) | [1] |
| N-Formylation | Formic Acid | Reflux, 30 min | N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)formamide | High (not specified) | [1] |
| Thienopyrimidine | Acetic Anhydride | Reflux, 6 h | 2-Methyl-7-phenyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one | 81% | [1] |
| Thienopyrimidine | Formic Acid | Reflux, 3 h | 7-Phenyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one | 76% | [1] |
| Thienopyrimidine | Formamide | Reflux, 3 h | 7-Phenyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-amine | 82% | [1] |
Experimental Protocols
Protocol 1: Selective N-Acetylation of 2-Amino-tetrahydrobenzo[b]thiophene-3-carbonitrile [1]
This protocol is adapted from a procedure for a closely related substrate and describes the selective acylation at the C2-amino position.
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Dissolve 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.27 g, 5 mmol) in acetic anhydride (10 mL).
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Heat the solution to reflux for 1 hour.
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Allow the reaction mixture to cool to room temperature.
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The solid product that forms upon cooling is collected by filtration.
-
Recrystallize the collected solid from ethanol to obtain the pure N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide.
Protocol 2: Synthesis of a Fused Thieno[2,3-d]pyrimidine [1]
This protocol describes the synthesis of a fused pyrimidine ring system via N-acetylation followed by in-situ cyclization.
-
Dissolve 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.27 g, 5 mmol) in acetic anhydride (10 mL).
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Heat the solution to reflux for 6 hours.
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After cooling, collect the solid product that has formed by filtration.
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Recrystallize the crude product from 1,4-dioxane to yield pure 2-Methyl-7-phenyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one.
Visualizations
Caption: Reactivity map of this compound.
Caption: Workflow for selecting reaction pathways and conditions.
Caption: Troubleshooting logic for poor N-acylation selectivity.
References
- 1. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for microwave synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions in the microwave-assisted synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the microwave-assisted synthesis of this compound?
The synthesis is typically achieved through a Gewald three-component reaction. This reaction involves the condensation of an α-methylene carbonyl compound (or a precursor like an aldehyde), an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base. Microwave irradiation is employed to accelerate the reaction, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods.
Q2: What are the typical starting materials for this synthesis?
The most common starting materials are a benzaldehyde derivative (such as 2-chlorobenzaldehyde), malononitrile, and elemental sulfur.
Q3: Why is microwave synthesis preferred over conventional heating for this reaction?
Microwave irradiation offers several advantages, including rapid and uniform heating of the reaction mixture. This leads to a significant reduction in reaction time, often from hours to minutes, and can result in higher product yields and cleaner reaction profiles with fewer byproducts.[1][2]
Q4: What is the role of the base in the Gewald reaction?
The base acts as a catalyst to facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene nitrile. It deprotonates the active methylene compound, forming a nucleophile that attacks the carbonyl group of the aldehyde. Common bases used include secondary amines like morpholine or pyrrolidine, and tertiary amines such as triethylamine.[1]
Q5: How do I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC). Samples of the reaction mixture can be taken at different time points and compared with the starting materials to determine the extent of product formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inefficient Microwave Coupling: The solvent and reactants may not be absorbing microwave energy effectively. - Incorrect Temperature or Time: The reaction may not have reached the optimal temperature or been heated for a sufficient duration. - Base Inactivity: The chosen base may not be strong enough or may have degraded. - Poor Quality of Reagents: Starting materials or sulfur may be of low purity. | - Add a small amount of a polar solvent like DMF or use a co-solvent to improve microwave absorption. - Systematically vary the temperature (e.g., from 100°C to 150°C) and reaction time (e.g., from 5 to 30 minutes) to find the optimal conditions. - Switch to a different base (e.g., from triethylamine to pyrrolidine or morpholine). Ensure the base is fresh and dry. - Use freshly purified reagents and high-purity elemental sulfur. |
| Formation of a Dark, Tarry Mixture | - Overheating: Excessive temperature can lead to the decomposition of reactants and products. - Prolonged Reaction Time: Heating for too long, even at the optimal temperature, can cause degradation. - Side Reactions: Unwanted side reactions may be occurring at the set temperature. | - Reduce the microwave power or the set temperature. - Monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed. - Lower the reaction temperature and incrementally increase the reaction time. Consider using a different solvent or base to alter the reaction pathway. |
| Product is Difficult to Purify | - Presence of Multiple Byproducts: Suboptimal reaction conditions can lead to a complex mixture of products. - Unreacted Starting Materials: The reaction may not have gone to completion. - Inappropriate Purification Method: The chosen method (e.g., crystallization solvent) may not be effective. | - Optimize the reaction conditions (temperature, time, base, solvent) to minimize byproduct formation. - Ensure the reaction goes to completion by monitoring with TLC. - For purification, try recrystallization from different solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexane). If recrystallization is ineffective, column chromatography on silica gel may be necessary. |
| Inconsistent Results | - Variations in Microwave Power Output: The power output of the microwave reactor may not be consistent. - Inaccurate Temperature Measurement: The temperature sensor may not be accurately reading the internal reaction temperature. - Non-homogenous Mixture: The reaction mixture may not be stirred or agitated effectively, leading to localized overheating. | - Calibrate the microwave reactor to ensure consistent power output. - Ensure the temperature probe is correctly positioned and calibrated. - Use a stir bar or ensure adequate agitation in the reaction vessel for uniform heating. |
Data Presentation
Table 1: Optimization of Base and Solvent for a Model Gewald Reaction [1]
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | K₂CO₃ | DMF | 50 | 30 | Low |
| 2 | Cs₂CO₃ | DMF | 50 | 30 | Low |
| 3 | NaOH | DMF | 50 | 30 | Low |
| 4 | Et₃N | DMF | 50 | 30 | Moderate |
| 5 | DIEA | DMF | 50 | 30 | Moderate |
| 6 | DBU | DMF | 50 | 30 | Moderate |
| 7 | Piperidine | DMF | 50 | 30 | 85 |
| 8 | Pyrrolidine | DMF | 50 | 30 | 92 |
| 9 | KOtBu | DMF | 50 | 30 | High |
| 10 | NaOtBu | DMF | 50 | 30 | High |
| 11 | Pyrrolidine | EtOH | 50 | 30 | Moderate |
| 12 | Pyrrolidine | MeCN | 50 | 30 | Low |
| 13 | Pyrrolidine | Dioxane | 50 | 30 | Low |
| 14 | Pyrrolidine | Toluene | 50 | 30 | Low |
Reaction of butyraldehyde, methyl cyanoacetate, and sulfur.
Table 2: Influence of Temperature on a Model Gewald Reaction [1]
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pyrrolidine | DMF | 25 | 30 | 92 |
| 2 | Pyrrolidine | DMF | 50 | 30 | 95 |
| 3 | Pyrrolidine | DMF | 75 | 30 | 94 |
| 4 | Pyrrolidine | DMF | 100 | 30 | 88 |
Reaction of butyraldehyde, methyl cyanoacetate, and sulfur.
Experimental Protocols
General Protocol for Microwave-Assisted Gewald Synthesis of this compound (Hypothetical)
This protocol is a generalized procedure based on established methods for the synthesis of related 2-aminothiophenes. Optimization for specific substrates and microwave systems is recommended.
Materials:
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2-Chlorobenzaldehyde
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Malononitrile
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Elemental Sulfur
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Base (e.g., Pyrrolidine or Morpholine)
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Solvent (e.g., DMF or Ethanol)
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Microwave synthesis vials
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Stir bars
Procedure:
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To a microwave synthesis vial equipped with a magnetic stir bar, add 2-chlorobenzaldehyde (1.0 mmol, 1.0 eq.), malononitrile (1.1 mmol, 1.1 eq.), and elemental sulfur (1.2 mmol, 1.2 eq.).
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Add the chosen solvent (3-5 mL) to the vial.
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Add the base (1.1 mmol, 1.1 eq.) to the mixture.
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Seal the vial and place it in the microwave reactor.
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Set the reaction temperature (e.g., 120°C) and time (e.g., 10-30 minutes) with stirring.
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After the reaction is complete, cool the vial to room temperature.
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The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent like ethanol.
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If the product does not precipitate, the reaction mixture can be poured into ice-water to induce precipitation. The resulting solid is then collected by filtration.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Troubleshooting guide for the purification of 2-Aminobenzo[b]thiophene-3-carbonitrile
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Aminobenzo[b]thiophene-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Gewald reaction?
A1: The most common impurities originating from the Gewald synthesis include unreacted starting materials (e.g., the ketone or aldehyde and malononitrile), elemental sulfur, and side-products such as polysulfides which can cause discoloration.[1] Dimeric byproducts of the initial Knoevenagel condensation product may also be present.[1]
Q2: What are the recommended primary purification methods for this compound?
A2: The two primary purification methods for this compound are recrystallization and column chromatography.[1] Recrystallization is often effective for removing residual sulfur and other minor impurities, while column chromatography is typically used for separating the desired product from more closely related byproducts.[1]
Q3: What is the expected appearance and purity of high-quality this compound?
A3: High-purity this compound is typically an off-white to light brown solid.[2] Commercially available high-grade product can have a purity of ≥99%.
Troubleshooting Guide
Q4: My crude product is a dark, oily residue instead of a solid. How can I isolate the solid product?
A4: The presence of an oily product often indicates the presence of residual solvents or impurities that are depressing the melting point. You can attempt to precipitate the solid by adding a non-polar solvent to a solution of the product in a small amount of a polar solvent. If this is unsuccessful, column chromatography may be necessary to isolate the pure, solid compound.
Q5: After recrystallization, my product is still yellow or brown. What is causing the color and how can I remove it?
A5: A persistent yellow or brown color is often due to the presence of complex polysulfide impurities formed during the Gewald reaction. While recrystallization can be effective, if the color persists, you might consider treating the crude product with a small amount of activated carbon during the hot dissolution step of recrystallization. Be aware that using too much activated carbon can lead to a significant loss of your desired product.
Q6: I am having trouble removing elemental sulfur from my product. What is the best approach?
A6: Elemental sulfur can be challenging to remove completely. An effective method is to wash the crude product with a solvent in which sulfur is soluble but your product has limited solubility. Carbon disulfide is a good solvent for sulfur, but it is highly flammable and toxic, so it must be handled with extreme care in a fume hood. Alternatively, recrystallization from a suitable solvent like ethanol is often sufficient to remove residual sulfur.[1]
Q7: My compound streaks significantly during silica gel column chromatography. How can I improve the separation?
A7: Streaking of amines on silica gel is a common issue due to the acidic nature of silica interacting with the basic amine. To mitigate this, you can add a small amount of a competing amine, such as triethylamine (e.g., 0.1-1%), to the mobile phase. This will "neutralize" the acidic sites on the silica gel and allow for better elution and peak shape. Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica can also resolve this issue.
Data Presentation
The following table provides illustrative data on the purification of a 2-aminothiophene derivative prepared by the Gewald reaction, showcasing typical results from different purification methods.
| Purification Method | Initial Purity (by HPLC) | Purity after Purification (by HPLC) | Typical Recovery Yield | Appearance |
| Recrystallization (Ethanol) | ~90% | >98% | 80-90% | Off-white to pale yellow crystals |
| Recrystallization (Ethanol/Water) | ~90% | >99% | 75-85% | Light yellow crystalline solid |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) | ~90% | >99.5% | 60-75% | Off-white solid |
Disclaimer: The quantitative data presented in this table are illustrative examples based on the purification of analogous compounds and standard laboratory practices. Actual results may vary depending on the initial purity of the starting material and the precise experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to cover the solid.
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Heating: Gently heat the mixture on a hot plate with stirring until it begins to boil. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For optimal crystal growth and purity, avoid disturbing the solution during this initial cooling phase.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
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Stationary Phase: Prepare a silica gel slurry in the initial mobile phase solvent (e.g., a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry.
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Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself. If the crude product is not fully soluble, you can adsorb it onto a small amount of silica gel.
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Loading: Carefully load the sample onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen mobile phase. A common starting point is a non-polar solvent system like hexane with a small percentage of a more polar solvent like ethyl acetate. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the desired compound.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Collection and Evaporation: Collect the fractions containing the pure this compound and combine them. Remove the solvent using a rotary evaporator to obtain the purified solid.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Overcoming low reactivity in derivatization of 2-Aminobenzo[b]thiophene-3-carbonitrile
Welcome to the technical support center for the derivatization of 2-Aminobenzo[b]thiophene-3-carbonitrile. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why does the 2-amino group on the benzo[b]thiophene core exhibit lower than expected reactivity in some reactions?
The reactivity of the 2-amino group is influenced by the electronic properties of the fused ring system. The electron-withdrawing nature of the adjacent nitrile group (-CN) at the 3-position can decrease the nucleophilicity of the amino group, making it less reactive towards electrophiles compared to simpler anilines. Overcoming this often requires more forcing reaction conditions or specific activation strategies.
Q2: What are the most common derivatization strategies for this scaffold?
The this compound scaffold is versatile. The amino group is a primary site for derivatization, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Introduction of alkyl groups.
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Diazotization: Conversion of the amino group into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -X, -N3).[1]
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Cyclization Reactions: The bifunctional nature of the molecule, with its amino and nitrile groups, allows for the construction of fused heterocyclic rings, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[2][3]
Q3: How can I improve the yield and reaction rate for my derivatization?
Several strategies can be employed to enhance reactivity:
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Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by promoting rapid and uniform heating.[4][5] For instance, syntheses that take hours under conventional heating can sometimes be completed in minutes.[4]
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Catalyst Selection: The choice of an appropriate acid or base catalyst can be critical. For acylation, bases like triethylamine or pyridine are often used to scavenge the acid byproduct.[6]
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Solvent Choice: Using a high-boiling point polar aprotic solvent, such as DMSO or DMF, can help to increase the reaction temperature and improve the solubility of reactants.[4]
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Activation of Reagents: For challenging acylations, using a more reactive acylating agent (e.g., acyl chloride instead of the corresponding carboxylic acid) can be beneficial.
Q4: Are there any known side reactions to be aware of?
Yes, depending on the reaction conditions, side products can form. For example, during acylation with acetic anhydride, prolonged heating can lead to a cyclization reaction to form a thieno[2,3-d]pyrimidin-4-one derivative instead of the simple N-acetyl product.[2] Direct nitration of the benzo[b]thiophene ring is also known to produce a mixture of isomers, with substitution often favoring the benzene ring over the thiophene ring.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Insufficient reactivity of the 2-amino group. | Increase reaction temperature. Consider switching to a high-boiling point solvent like DMSO or DMF.[4] |
| Employ microwave-assisted heating to accelerate the reaction.[4][5] | ||
| Use a more reactive electrophile (e.g., acyl chloride instead of a carboxylic acid with a coupling agent). | ||
| Low solubility of starting materials. | Screen different solvents to find one that fully dissolves the reactants at the reaction temperature. | |
| Formation of Multiple Products | Side reactions due to harsh conditions. | Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed. |
| Competing reaction pathways (e.g., ring nitration vs. functional group modification). | For reactions like nitration, it is often better to derivatize the amino group first (e.g., via diazotization) to achieve better regioselectivity.[1] | |
| Cyclization instead of simple substitution. | Control the reaction time and temperature carefully. Shorter reaction times often favor the kinetic product (e.g., N-acylation) over the thermodynamic cyclized product.[2] | |
| Product Degradation | Instability of reagents or products under reaction conditions. | If using unstable intermediates like diazonium salts, maintain low temperatures (0-5 °C) throughout the reaction and use the intermediate immediately after its formation.[1] |
| Ensure the reaction is performed under an inert atmosphere (e.g., N2 or Ar) if reactants or products are sensitive to air or moisture. | ||
| Difficult Product Isolation | Product is highly soluble in the reaction solvent. | After the reaction, pour the mixture into ice-water to precipitate the product. This is effective for reactions run in solvents like DMSO.[4] |
| Complex mixture of products. | Purify the crude product using column chromatography on silica gel. Select an appropriate eluent system by first running TLC plates.[1] |
Quantitative Data Presentation
Table 1: Comparison of Synthesis Methods for 3-Aminobenzo[b]thiophene Scaffolds
| Method | Reactants | Base / Solvent | Temperature | Time | Yield | Reference |
| Conventional Heating | 2-Fluoro-5-nitrobenzonitrile, Methyl thioglycolate | Triethylamine / DMSO | 100 °C | 2 hours | 95% | [4] |
| Microwave-Assisted | 2-Fluoro-5-nitrobenzonitrile, Methyl thioglycolate | Triethylamine / DMSO | 130 °C | 11 min | 94% | [4] |
| Microwave-Assisted | 2-Halobenzonitriles, Methyl thioglycolate | Triethylamine / DMSO | 130 °C | Specified hold time | 58-96% | [4][5] |
Table 2: Comparison of Acylation Conditions for Amino-Heterocycles
| Acylating Agent | Solvent / Base | Temperature | Time | Yield | Reference (Adapted from) |
| Chloroacetyl Chloride | Benzene / Triethylamine | Ice-cold to Reflux | 10 hours | 75% | [6] |
| Acetic Anhydride | Acetic Anhydride (Solvent) | Reflux | 4 hours | 81% (for cyclized product) | [2] |
| Glacial Acetic Acid | Acetic Acid (Solvent) | Reflux (~118 °C) | 8-10 hours | 88% | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate
This protocol is adapted from a general procedure for the synthesis of 3-aminobenzo[b]thiophenes.[4]
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Materials:
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2-Fluoro-5-nitrobenzonitrile
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Methyl thioglycolate
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Triethylamine (Et3N)
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Dry Dimethyl sulfoxide (DMSO)
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Microwave synthesizer
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Standard laboratory glassware
-
-
Procedure:
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In a microwave reaction vial, combine 2-fluoro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry DMSO (to make a 2 M solution of the benzonitrile).
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Seal the vial and place it in the microwave synthesizer.
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Irradiate the mixture at 130 °C for 11 minutes (hold time).
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After the reaction is complete, cool the vial to room temperature using a stream of compressed air.
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Pour the reaction mixture into ice-water.
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Collect the resulting solid precipitate by vacuum filtration.
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Wash the solid with water and dry it in vacuo to obtain the desired product.
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Protocol 2: Diazotization and Nitration of 2-Amino-benzo[b]thiophene-3-carbonitrile
This protocol describes the conversion of the 2-amino group to a 2-nitro group.[1]
-
Materials:
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2-Amino-benzo[b]thiophene-3-carbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Copper(II) Sulfate (CuSO₄)
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Sodium Bicarbonate (NaHCO₃)
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Water, Ice
-
Standard laboratory glassware, Ice bath
-
-
Procedure:
-
Formation of Diazonium Salt:
-
In a flask, dissolve 2-amino-benzo[b]thiophene-3-carbonitrile (1.0 equiv.) in a mixture of concentrated sulfuric acid and water, while maintaining the temperature at 0-5 °C with an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water dropwise to the flask, ensuring the temperature remains between 0-5 °C. Stir for a short period to allow for the complete formation of the diazonium salt.
-
-
Nitrite Displacement:
-
In a separate flask, prepare a solution of sodium nitrite (2.0 equiv.) in water and add a catalytic amount of copper(II) sulfate.
-
Carefully add the freshly prepared, cold diazonium salt solution portion-wise to the nitrite/copper sulfate solution. Vigorous gas evolution (N₂) may occur.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Purify the crude product by column chromatography on silica gel to yield 2-Nitro-benzo[b]thiophene-3-carbonitrile.
-
-
Visualizations
Caption: A workflow for troubleshooting low reactivity issues.
Caption: A decision flowchart for selecting a derivatization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 5. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Identifying and characterizing impurities in 2-Aminobenzo[b]thiophene-3-carbonitrile samples
Welcome to the technical support center for 2-Aminobenzo[b]thiophene-3-carbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in their samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
A1: Impurities in this compound can originate from several sources throughout the manufacturing process. These include:
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Starting Materials: Unreacted starting materials from the synthesis, such as 2-chlorobenzaldehyde, malononitrile, and elemental sulfur, can be present in the final product.
-
Intermediates: Incomplete conversion of reaction intermediates can lead to their presence as impurities.
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By-products and Side Reactions: The Gewald synthesis, a common route for 2-aminothiophenes, can have side reactions leading to by-products.[1] These may include polymeric materials or complex polysulfides.
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Degradation Products: The final compound may degrade over time or under certain storage conditions (e.g., exposure to light, heat, or reactive agents), forming degradation products. Forced degradation studies are often employed to identify these potential impurities.[2][3][4]
-
Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product.
Q2: What are some of the common impurities I should look for?
A2: Based on the typical Gewald synthesis route, you should consider the following potential impurities:
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Unreacted Starting Materials: 2-chlorobenzaldehyde, malononitrile.
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Reaction Intermediates: The Knoevenagel condensation product of 2-chlorobenzaldehyde and malononitrile.
-
By-products: Dimerization or polymerization products of the reactants or intermediates. The reaction can sometimes yield a dark brown or tarry mixture, indicating the formation of such by-products.[1]
-
Related Substances: Isomeric aminothiophenes or products from unexpected cyclization pathways.
Q3: How can I identify an unknown impurity in my sample?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for the identification and structural elucidation of unknown impurities. A general workflow is as follows:
-
Separation: Isolate the impurity from the main compound using High-Performance Liquid Chromatography (HPLC).
-
Mass Determination: Obtain the molecular weight of the impurity using Mass Spectrometry (MS), often coupled with HPLC (LC-MS).
-
Structural Elucidation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to determine the chemical structure of the isolated impurity.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in the HPLC chromatogram.
-
Possible Cause 1: Contamination from solvents or glassware.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for solvent-related peaks. Ensure all glassware is thoroughly cleaned.
-
-
Possible Cause 2: Presence of process-related impurities.
-
Troubleshooting Step: Review the synthetic route to anticipate potential by-products. Use a diode-array detector (DAD) or photodiode array (PDA) detector with your HPLC to obtain the UV spectrum of the impurity peak, which can provide clues about its structure.
-
-
Possible Cause 3: Degradation of the sample.
-
Troubleshooting Step: Prepare a fresh sample and re-inject. If the impurity peak is smaller or absent, it indicates that the sample is degrading over time in the sample vial. Consider the stability of the compound in the chosen solvent.
-
Issue 2: Difficulty in characterizing a co-eluting impurity.
-
Possible Cause 1: Inadequate chromatographic separation.
-
Troubleshooting Step: Optimize the HPLC method. This may involve changing the mobile phase composition, gradient profile, column temperature, or trying a different stationary phase (e.g., C8 instead of C18).
-
-
Possible Cause 2: Isomeric impurities.
-
Troubleshooting Step: Isomers often have very similar retention times. High-resolution mass spectrometry (HRMS) can help confirm if the co-eluting peaks have the same molecular formula. Advanced NMR techniques may be required for structural differentiation.
-
Issue 3: Identification of residual solvents.
-
Possible Cause: Incomplete removal of solvents from the synthesis or purification.
Data Presentation
Table 1: Potential Impurities and their Characterization Data (Hypothetical Data for Illustration)
| Impurity ID | Potential Structure | Expected m/z [M+H]⁺ | Key ¹H NMR Signals (ppm in DMSO-d₆) |
| IMP-01 | 2-chlorobenzaldehyde | 141.01 | 10.1 (s, 1H, CHO), 7.6-7.9 (m, 4H, Ar-H) |
| IMP-02 | Malononitrile | 67.02 | 4.3 (s, 2H, CH₂) |
| IMP-03 | Dimer of product | 347.08 | Complex aromatic and amino signals |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is a general guideline and should be optimized and validated for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Sample Loop Volume: 1 mL.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.
-
Visualizations
Caption: Experimental workflow for impurity identification and characterization.
Caption: Logical relationship of synthesis inputs to potential impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. cms.agr.wa.gov [cms.agr.wa.gov]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile, with a focus on scaling up for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the Gewald reaction. This one-pot, multi-component reaction is highly efficient for creating polysubstituted 2-aminothiophenes.[1] It involves the condensation of a suitable aldehyde or ketone, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[1] For the synthesis of the benzannulated product, 2-chlorobenzaldehyde is a common starting material.[2]
Q2: What are the key stages of the Gewald reaction?
A2: The Gewald reaction proceeds through three primary stages:
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Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[1][3]
-
Sulfur Addition: Elemental sulfur is added to the intermediate formed in the first step.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[1]
Q3: Are there more environmentally friendly or "green" methods for this synthesis?
A3: Yes, several green chemistry approaches have been developed for the Gewald reaction to minimize the use of hazardous solvents and reduce reaction times. These include:
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Microwave-assisted synthesis: This method can significantly shorten reaction times from hours to minutes and often improves yields.[2]
-
Ball-milling: This solvent-free technique offers a high-yield, environmentally friendly alternative.[4]
-
Using water as a solvent: Some protocols have been developed that successfully use water as the reaction medium, often with the aid of ultrasound.
Q4: What are the main challenges when scaling up the Gewald reaction from the lab to preclinical quantities?
A4: Scaling up the Gewald reaction presents several challenges that are not always apparent at the lab scale. These include:
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Heat Management: The reaction can be exothermic, and inefficient heat dissipation in larger reactors can lead to localized overheating, promoting side reactions and the formation of tarry byproducts.
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Mixing Efficiency: Ensuring homogenous mixing of the reactants, particularly the solid sulfur, is crucial for consistent reaction progress and yield.
-
Work-up and Purification: Isolating and purifying large quantities of the product can be challenging. Standard laboratory techniques like column chromatography may not be feasible, necessitating the development of robust crystallization or distillation methods.[5]
Q5: How can I purify this compound at a larger scale?
A5: For preclinical quantities, purification strategies need to be scalable. While column chromatography is useful for small amounts, for larger batches, consider the following:
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Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.
-
Vacuum Distillation: If the compound is thermally stable, vacuum distillation can be an excellent method for removing non-volatile impurities.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete Knoevenagel condensation. | - Ensure the purity of your starting materials (aldehyde and malononitrile).- Verify the correct choice and amount of base (e.g., morpholine, piperidine, triethylamine).[1]- Consider gentle heating to drive the condensation to completion.[1] |
| Poor quality or dispersion of elemental sulfur. | - Use finely powdered, high-purity sulfur.[1]- On a larger scale, ensure efficient stirring to maintain a good suspension of the sulfur. | |
| Inefficient cyclization. | - The reaction temperature may be too low; optimization is key. Some reactions require heating to proceed at an adequate rate.[1] | |
| Dark Brown or Tarry Reaction Mixture | Polymerization or side reactions due to excessive heat. | - Optimize the reaction temperature. For scaled-up reactions, ensure efficient cooling and monitor the internal temperature.- Add reagents portion-wise to control the reaction rate and exotherm. |
| Impure starting materials. | - Use purified starting materials to avoid catalysis of side reactions.[1] | |
| Formation of complex polysulfides. | - This is inherent to the Gewald reaction.[1] Proper work-up, including washing with appropriate solvents, is necessary to remove these colored impurities. | |
| Presence of a Major Impurity at a Higher Rf on TLC | Unreacted Knoevenagel condensation intermediate. | - This indicates that the sulfur addition and/or cyclization is the rate-limiting step.- Increase the reaction time or temperature after the initial condensation phase.- Ensure proper dispersion of sulfur. |
| Difficulty in Product Isolation/Purification | Product is a polar salt. | - Avoid excessive washing with non-polar solvents during filtration.[1] |
| Product is water-soluble. | - Consider extraction with a suitable organic solvent after basification, followed by acidification to precipitate the hydrochloride salt if applicable.[1] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Gewald Reaction
This protocol is a generalized procedure based on established Gewald reaction principles.
Materials:
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2-chlorobenzaldehyde
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Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add morpholine (catalytic amount) to the mixture.
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Stir the reaction mixture at room temperature or with gentle heating, monitoring the formation of the Knoevenagel condensation product by Thin Layer Chromatography (TLC).
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Once the condensation is complete, add elemental sulfur (1.1 equivalents) to the mixture.
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Heat the reaction mixture to reflux and continue stirring. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate from the solution. If so, collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove impurities.
-
Dry the product under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 2: Considerations for Scaling Up the Synthesis
When scaling up the synthesis for preclinical studies, the following modifications and considerations to Protocol 1 are crucial:
-
Reactor Setup: Use a jacketed glass reactor with an overhead mechanical stirrer for efficient mixing and temperature control.
-
Reagent Addition: For larger batches, consider adding the base or sulfur portion-wise to better control the reaction exotherm.
-
Temperature Monitoring: Place a temperature probe in the reaction mixture to monitor the internal temperature and adjust heating/cooling as necessary.
-
Work-up: Instead of simple filtration, you may need to quench the reaction by pouring it into a larger volume of cold water or an appropriate anti-solvent to precipitate the product.
-
Purification: Develop a robust recrystallization procedure. This involves screening different solvents and solvent mixtures to find conditions that provide high purity and yield.
Visualizations
Experimental Workflow for Synthesis and Scale-Up
Caption: A comparison of the experimental workflow for lab-scale synthesis and scaled-up production.
Gewald Reaction Pathway
Caption: The key stages of the Gewald reaction for the synthesis of this compound.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Refinement of work-up procedures for 2-Aminobenzo[b]thiophene-3-carbonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and work-up of 2-Aminobenzo[b]thiophene-3-carbonitrile. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and practical solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Knoevenagel Condensation: The initial reaction between the aldehyde/ketone and malononitrile may not be proceeding efficiently.[1] | - Verify Base Activity: Ensure the base (e.g., morpholine, triethylamine) is not old or degraded. Use a fresh bottle if in doubt. - Optimize Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) to facilitate the condensation.[2] - Monitor by TLC: Check for the disappearance of the starting materials and the appearance of the intermediate before adding sulfur. |
| Poor Quality of Starting Materials: Impurities in 2-chlorobenzaldehyde, malononitrile, or sulfur can inhibit the reaction. | - Purify Starting Materials: Recrystallize or distill the starting materials if their purity is questionable. - Use High-Purity Sulfur: Ensure the elemental sulfur is finely powdered and of high purity. | |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions.[1] | - Temperature Screening: Experiment with a range of temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition for your specific substrate.[3] | |
| Incorrect Solvent: The polarity of the solvent can significantly affect the reaction. | - Solvent Selection: Ethanol or methanol are commonly used and effective solvents.[3][4] Dimethylformamide (DMF) can also be a good option.[5] | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Unreacted starting materials or byproducts can act as an oiling agent and prevent crystallization. | - Purification Prior to Crystallization: Attempt to purify the crude product by column chromatography before recrystallization. - Trituration: Wash the oily product with a non-polar solvent like hexane to remove non-polar impurities. |
| Rapid Cooling: Cooling the reaction mixture too quickly can lead to the formation of an oil instead of crystals. | - Slow Cooling: Allow the reaction mixture to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals. | |
| Inappropriate Crystallization Solvent: The solvent used for recrystallization may not be suitable for the product. | - Solvent Screening: Test the solubility of the product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to find a suitable recrystallization solvent or solvent system (e.g., ethanol/water).[3] | |
| Product is Highly Colored (Yellow/Brown) | Formation of Chromophoric Byproducts: Side reactions can lead to the formation of colored impurities. | - Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before cooling. |
| Air Oxidation: The amino group can be susceptible to air oxidation, leading to discoloration. | - Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficulty in Removing Unreacted Sulfur | Low Solubility of Sulfur in Wash Solvent: The solvent used for washing the crude product may not be effective at dissolving sulfur. | - Alternative Wash Solvents: Wash the crude product with a solvent in which sulfur has good solubility, such as carbon disulfide (with extreme caution due to its toxicity and flammability) or hot toluene. |
| Co-precipitation of Sulfur: Sulfur can sometimes co-precipitate with the product. | - Recrystallization: Recrystallization from a suitable solvent is often the most effective method for removing residual sulfur.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Gewald reaction for synthesizing this compound?
A1: The base, typically a secondary amine like morpholine or triethylamine, plays a crucial role in several steps of the Gewald reaction. It catalyzes the initial Knoevenagel condensation between 2-chlorobenzaldehyde and malononitrile.[6] It also activates the elemental sulfur, facilitating its addition to the reaction intermediate.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin-Layer Chromatography (TLC). Periodically take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. Develop the plate using an appropriate eluent system (e.g., hexane:ethyl acetate mixture). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: What are the most common byproducts in this synthesis?
A3: Common byproducts can include the Knoevenagel condensation intermediate if the reaction does not go to completion, and potentially dimeric species arising from the self-condensation of the malononitrile derivative.[1] Unreacted starting materials, especially elemental sulfur, can also be present in the crude product.[1]
Q4: What is the best way to purify the final product?
A4: Recrystallization is the most common and effective method for purifying this compound.[3] Ethanol is a frequently used solvent for this purpose.[3] If the product is still impure after recrystallization, column chromatography on silica gel can be employed for further purification.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. 2-chlorobenzaldehyde is a lachrymator and should be handled in a fume hood. Malononitrile is toxic and should be handled with appropriate personal protective equipment. The reaction may release hydrogen sulfide, a toxic and foul-smelling gas, so it is essential to perform the reaction in a well-ventilated fume hood.
Data Presentation
Table 1: Effect of Base on the Yield of 2-Aminothiophenes in the Gewald Reaction
| Base | Yield (%) | Reference |
| Morpholine | High (often preferred) | [1] |
| Triethylamine | Good | [4] |
| Piperidine | Good | [1] |
| Potassium Carbonate | No Product | [1] |
| Sodium Hydroxide | No Product | [1] |
Note: Yields can be highly substrate-dependent. This table provides a general comparison based on literature for similar Gewald reactions.
Table 2: Comparison of Recrystallization Solvents for Purification
| Solvent | Expected Purity | Expected Yield | Comments |
| Ethanol | High | Good | Commonly used and effective for removing most impurities.[3] |
| Methanol | High | Good | Similar to ethanol, can be a good alternative. |
| Ethyl Acetate | Moderate to High | Moderate | May require a co-solvent like hexane to induce crystallization. |
| Toluene | Moderate | Moderate | Can be effective for removing polar impurities. |
| Ethanol/Water | High | Good to High | The addition of water can improve crystal formation and yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Gewald Reaction
Materials:
-
2-chlorobenzaldehyde
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Morpholine (or Triethylamine)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
Add a catalytic amount of morpholine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain the temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to promote precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent determined from screening)
-
Activated Charcoal (optional)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl the mixture for a few minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Analysis of Synthetic Routes to 2-Aminobenzo[b]thiophene-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic routes to 2-Aminobenzo[b]thiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The following sections objectively compare two prominent synthetic strategies, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.
Introduction to Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two principal pathways, both originating from the versatile Gewald aminothiophene synthesis.
Route 1: Two-Step Synthesis via Tetrahydrobenzothiophene Intermediate This reliable, two-step approach first involves the classic Gewald reaction to construct the saturated heterocyclic intermediate, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. This stable intermediate is then isolated and subsequently aromatized to yield the final product. This method offers robust and high-yielding individual steps with a well-characterized intermediate.
Route 2: One-Pot Aromatic Gewald Reaction This pathway is a more direct, one-pot variation of the Gewald reaction that utilizes an aromatic aldehyde, 2-chlorobenzaldehyde, as a starting material. This method bypasses the need for an isolation and subsequent aromatization step, offering greater atom and step economy. While conceptually more efficient, this route involves an in-situ Knoevenagel condensation followed by cyclization and elimination to directly afford the aromatic product.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two primary synthetic routes, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Route 1: Two-Step Gewald & Aromatization | Route 2: One-Pot Aromatic Gewald |
| Starting Materials | Cyclohexanone, Malononitrile, Elemental Sulfur | 2-Chlorobenzaldehyde, Malononitrile, Elemental Sulfur |
| Key Intermediate | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Knoevenagel condensation adduct (transient) |
| Base/Catalyst | Morpholine or Diethylamine | Morpholine or Triethylamine |
| Solvent | Ethanol or Methanol | Ethanol |
| Temperature | 50-60°C (Step 1); Reflux (Step 2) | Reflux |
| Reaction Time | ~1-2 hours (Step 1); 4-6 hours (Step 2, estimated) | Not specified, likely several hours |
| Overall Yield | ~65-70% (Estimated combined yield) | Not explicitly reported, but generally moderate to high |
| Number of Steps | 2 (Gewald reaction + Aromatization) | 1 (One-pot reaction) |
Experimental Protocols
Route 1: Two-Step Synthesis via Tetrahydrobenzothiophene Intermediate
Step 1a: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [1][2]
-
To a solution of cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol, add morpholine (0.1 mol) as a catalyst.
-
Heat the reaction mixture with stirring at 50-60°C for approximately 1 hour.
-
Upon reaction completion (monitored by TLC), cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed several times with cold ethanol to remove impurities, and then dried.
-
The resulting crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure tetrahydrobenzothiophene intermediate. A yield of 74% has been reported for a similar procedure using diethylamine as the base in methanol.[3]
Step 1b: Aromatization to this compound
-
In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 equivalent) and elemental sulfur (2-3 equivalents).
-
Heat the mixture to a gentle reflux (approximately 180-200°C) in a high-boiling point solvent (e.g., diphenyl ether) or under solvent-free conditions.
-
Maintain the reflux for 4-6 hours, monitoring the evolution of hydrogen sulfide gas (use appropriate safety precautions and a gas trap).
-
After the reaction is complete, cool the mixture and dissolve the residue in a suitable solvent like dichloromethane.
-
Filter off any excess sulfur.
-
Purify the product from the filtrate using column chromatography on silica gel to afford this compound.
Route 2: One-Pot Aromatic Gewald Reaction[4]
(Note: This protocol is based on a well-established variation of the Gewald reaction.[4][5])
-
To a mixture of 2-chlorobenzaldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in absolute ethanol, add a catalytic amount of a suitable base, such as morpholine or triethylamine (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials and soluble byproducts.
-
Dry the product to afford this compound. Further purification can be achieved by recrystallization if necessary.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Two-Step Synthesis via Gewald Reaction and Aromatization.
Caption: Route 2: Direct One-Pot Synthesis via Aromatic Gewald Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
Efficacy of 2-Aminobenzo[b]thiophene-3-carbonitrile Based Kinase Inhibitors: A Comparative Analysis Against Existing Drugs
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering significant advancements over traditional chemotherapy. This guide provides a comprehensive comparison of a novel class of compounds, 2-Aminobenzo[b]thiophene-3-carbonitrile derivatives, against established FDA-approved drugs targeting key oncogenic kinases. The analysis focuses on their efficacy against five critical kinases implicated in various malignancies: PIM-1, MK2, LIMK1, FLT3, and VEGFR-2.
While research has highlighted the potential of the broader benzothiophene scaffold in kinase inhibition, it is crucial to note that many well-characterized derivatives of 2-Aminobenzo[b]thiophene, particularly those with a 3-aroyl substitution, primarily function as inhibitors of tubulin polymerization rather than as classical ATP-competitive kinase inhibitors. However, for the purpose of this guide, we will focus on the available data for benzothiophene-based compounds that have been evaluated for kinase inhibitory activity and compare them with existing therapeutic agents.
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory activities (IC50/Kᵢ values) of 2-Aminobenzo[b]thiophene-based compounds and their corresponding FDA-approved counterparts against the target kinases. It is important to note that direct head-to-head studies are scarce, and variations in assay conditions can influence potency values.
Table 1: PIM-1 Kinase Inhibition
| Compound Class | Specific Inhibitor | PIM-1 IC₅₀/Kᵢ (nM) | PIM-2 IC₅₀/Kᵢ (nM) | PIM-3 IC₅₀/Kᵢ (nM) |
| Benzo[b]thiophene Derivative | Benzo[b]thiophene Derivative 3 | 2 | 3 | 0.5 |
| Investigational PIM Inhibitor | Hispidulin | 2710 | - | - |
| Investigational PIM Inhibitor | AZD1208 | Potent, specific values not detailed | Potent, specific values not detailed | Potent, specific values not detailed |
There are currently no FDA-approved drugs that specifically target PIM kinases for cancer therapy. The comparison is made with well-characterized investigational inhibitors.
Table 2: MK2 Kinase Inhibition
| Compound Class | Specific Inhibitor | MK2 IC₅₀/Kᵢ (nM) |
| Benzo[b]thiophene Derivative | PF-3644022 | 5.2 (IC₅₀), 3 (Kᵢ) |
| Existing MK2 Inhibitor (Investigational) | PF-3644022 | 5.2 (IC₅₀), 3 (Kᵢ) |
PF-3644022 is a well-characterized, potent, and selective investigational inhibitor of MK2 with a benzothiophene scaffold. There are no FDA-approved MK2 inhibitors for cancer.
Table 3: LIMK1 Kinase Inhibition
| Compound Class | Specific Inhibitor | LIMK1 IC₅₀ (nM) |
| Benzo[b]thiophene Derivative | Data Not Available | - |
| FDA-Approved Drug | Dabrafenib | 15 |
Table 4: FLT3 Kinase Inhibition
| Compound Class | Specific Inhibitor | FLT3 IC₅₀ (nM) | FLT3-ITD IC₅₀ (nM) |
| Thieno[2,3-d]pyrimidine Derivative | Compound 5 | 32,435 | - |
| FDA-Approved Drug | Quizartinib | - | 0.56 |
| FDA-Approved Drug | Gilteritinib | 0.29 | 0.92 (MV4-11 cells) |
Data for a thieno[2,3-d]pyrimidine derivative, a related heterocyclic system, is presented here due to the lack of specific data for this compound derivatives against FLT3.
Table 5: VEGFR-2 Kinase Inhibition
| Compound Class | Specific Inhibitor | VEGFR-2 IC₅₀ (nM) |
| Benzo[b]thiophene Derivative | Data Not Available | - |
| FDA-Approved Drug | Sunitinib | 80 |
| FDA-Approved Drug | Sorafenib | 90 |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the signaling pathways in which the target kinases are involved and the points at which the inhibitors exert their effects.
A Comparative Guide to the Antimicrobial Activity of Novel 2-Aminobenzo[b]thiophene-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant microbial strains presents a significant challenge to global health, necessitating the development of novel antimicrobial agents.[1] Among the promising scaffolds in medicinal chemistry are benzo[b]thiophene derivatives, a class of sulfur-containing heterocyclic compounds recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a comparative analysis of the antimicrobial efficacy of novel 2-aminobenzo[b]thiophene-3-carbonitrile and related derivatives, supported by experimental data from recent studies.
Comparative Antimicrobial Performance
Recent research has demonstrated the potent antimicrobial potential of various substituted benzo[b]thiophene derivatives against a range of pathogenic bacteria and fungi.[1] The antimicrobial activity is significantly influenced by the nature and position of substituents on the benzo[b]thiophene core. Below are summary tables of Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial efficacy, for selected derivatives compared to standard antibiotics.
Table 1: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives
This table summarizes the MIC values (in µM) of novel tetrahydrobenzothiophene derivatives against common Gram-negative and Gram-positive bacteria, with Ciprofloxacin and Gentamicin as reference standards.[2]
| Compound ID | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Salmonella (ATCC 12022) | S. aureus (ATCC 25922) |
| 3b | 1.11 | 1.00 | 0.54 | >99.92 |
| 3c | >19.92 | 0.72 | >90.58 | >99.92 |
| 3f | 0.64 | >45.30 | >90.58 | >99.92 |
| 3j | >19.92 | 0.61 | >90.58 | >99.92 |
| 3k | >19.92 | 1.00 | 0.73 | >99.92 |
| Ciprofloxacin | 1.21 | 1.21 | 1.21 | 2.42 |
| Gentamicin | 1.05 | 2.11 | 4.22 | 2.11 |
Data sourced from a study on the design, synthesis, and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives.[2]
Table 2: Antimicrobial Activity of C3-Functionalized Benzothiophene Sulfone Derivatives
This table presents the zone of inhibition (in mm) for benzothiophene sulfone derivatives against various bacterial and fungal strains.[3]
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| 3a | 14 | 12 | 15 | 12 | 14 | 13 |
| 3b | 11 | 16 | 14 | 15 | 13 | 14 |
| Ampicillin | 23 | 24 | 23 | 18 | - | - |
| Streptomycin | 24 | 22 | 21 | 25 | - | - |
Data extracted from a study on C3-functionalized benzothiophene sulfone derivatives.[3][4] A larger zone of inhibition indicates greater antimicrobial activity.[1]
Table 3: Activity of Benzothiophene-Indole Hybrids against S. aureus
This table shows the MIC values (in µg/mL) of fluorinated benzothiophene-indole hybrids against methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus, compared to Oxacillin and Ciprofloxacin.[5]
| Compound ID | S. aureus USA Lac lux (MRSA) | S. aureus JE2 (MRSA) | S. aureus HG003 (MSSA) | S. aureus ATCC6538 (MSSA) |
| 3a | 1 | 2 | 4 | 4 |
| 3d | 0.75 | 0.75 | 2 | 2 |
| 3g | 2 | 2 | 4 | 4 |
| Oxacillin | 24 | >64 | 0.25 | 0.25 |
| Ciprofloxacin | 32 | 32 | 0.5 | 0.5 |
Data from a study on novel effective fluorinated benzothiophene-indole hybrid antibacterials.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these novel compounds.
1. Synthesis of 2-Aminobenzo[b]thiophene Derivatives (Gewald Reaction)
The Gewald reaction is a versatile and efficient multicomponent condensation method for synthesizing substituted 2-aminothiophenes.[1][6]
-
Reactants: A ketone or aldehyde (e.g., cyclohexanone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur.
-
Catalyst: A basic catalyst, such as morpholine or triethylamine.
-
Procedure:
-
The ketone/aldehyde, activated nitrile, and elemental sulfur are combined in a suitable solvent like ethanol or dioxane.
-
The basic catalyst is added to the mixture.
-
The reaction mixture is heated, typically at reflux, for several hours.
-
Upon completion, the mixture is cooled, and the product often precipitates.
-
The crude product is collected by filtration and purified by recrystallization from an appropriate solvent.
-
2. Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][7]
-
Materials: 96-well microtiter plates, bacterial or fungal inoculum, appropriate broth medium (e.g., Mueller-Hinton Broth), and the test compounds.
-
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the microtiter plate wells.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism without test compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
3. Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity by measuring the zone of growth inhibition around a sample.
-
Materials: Petri dishes with solidified agar medium (e.g., Mueller-Hinton Agar), bacterial or fungal inoculum, and test compounds.
-
Procedure:
-
The surface of the agar plate is uniformly inoculated with a standardized suspension of the target microorganism.
-
Wells of a specific diameter are cut into the agar.
-
A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
The plates are incubated under appropriate conditions.
-
The diameter of the clear zone of inhibition around each well is measured in millimeters.
-
Visualized Workflows and Pathways
General Workflow for Antimicrobial Screening
The following diagram illustrates the typical workflow for synthesizing and screening novel antimicrobial compounds.
Caption: General workflow for synthesis and antimicrobial evaluation.
Potential Mechanism of Action
While the precise mechanisms for many benzo[b]thiophene derivatives are still under investigation, some studies suggest potential cellular targets. The diagram below conceptualizes a possible mechanism of action where the compounds disrupt bacterial cell integrity.[1]
Caption: Hypothesized mechanism of antimicrobial action.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Conventional Heating vs. Microwave Irradiation for the Synthesis of 2-Aminobenzo[b]thiophene-3-carbonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. 2-Aminobenzo[b]thiophene-3-carbonitrile is a valuable scaffold in medicinal chemistry. This guide provides a detailed comparison of conventional heating and microwave-assisted methods for its synthesis, supported by experimental data to inform methodology selection.
The synthesis of 2-aminothiophenes, including the benzo-fused analogue this compound, is commonly achieved through the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. The choice of heating method can significantly impact the reaction's efficiency, yield, and environmental footprint.
Performance Comparison: Conventional vs. Microwave Synthesis
Microwave-assisted organic synthesis has emerged as a powerful alternative to traditional heating methods, often leading to dramatic rate enhancements and improved yields.[1][2] This is attributed to the efficient and direct heating of the reaction mixture by microwave irradiation. In the context of the Gewald reaction for synthesizing 2-aminothiophene derivatives, studies have consistently demonstrated the superiority of microwave irradiation over conventional heating.[3][4]
Microwave-assisted synthesis generally results in significantly shorter reaction times, higher product yields, and often greater purity.[4] For instance, the synthesis of 2-aminothiophene derivatives under microwave irradiation has been reported to achieve yields as high as 95% in just 30 minutes, whereas conventional heating methods yielded only 47% under optimized conditions.[1] The drawbacks of conventional methods can include longer reaction times, the use of high-boiling and potentially toxic solvents, and lower yields.[5][6]
The following table summarizes the quantitative comparison between the two methods for the synthesis of 2-aminothiophene derivatives, based on data from various studies.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | 8 - 46 minutes[6] |
| Yield | Moderate (e.g., 47%)[1] | High (up to 95%)[1] |
| Temperature | 50 - 100 °C (oil bath) | 70 - 130 °C[6][7] |
| Solvent | Often high-boiling solvents (e.g., DMF, 1,4-dioxane)[6] | Ethanol, DMF, or solvent-free[1][5] |
| Energy Efficiency | Lower | Higher |
| Product Purity | Good | Often higher[4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the Gewald reaction using both conventional heating and microwave irradiation are provided below. These protocols are based on established procedures for similar 2-aminothiophene syntheses.
Conventional Heating Method
This method involves the gradual heating of the reactants in a suitable solvent using a standard laboratory heating apparatus.
Materials:
-
2-Mercaptobenzaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Base (e.g., diethylamine, piperidine, or morpholine)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-mercaptobenzaldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in the chosen solvent.
-
Add the base (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux (typically 50-80°C) with continuous stirring for several hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
Microwave-Assisted Method
This method utilizes a dedicated microwave reactor for rapid and efficient heating of the reaction mixture.
Materials:
-
2-Mercaptobenzaldehyde
-
Malononitrile
-
Elemental Sulfur
Procedure:
-
In a microwave-safe reaction vessel, combine 2-mercaptobenzaldehyde (1 equivalent), malononitrile (1 equivalent), elemental sulfur (1.1 equivalents), and the base (catalytic amount) in the chosen solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-130°C) for a short duration (typically 10-30 minutes).[7]
-
After irradiation, the vessel is cooled to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in both the conventional and microwave-assisted synthesis of this compound.
Caption: Workflow for conventional vs. microwave synthesis.
Conclusion
For the synthesis of this compound, microwave-assisted synthesis offers significant advantages over conventional heating methods. The primary benefits include a drastic reduction in reaction time, improved product yields, and often enhanced purity. These factors contribute to a more efficient, economical, and environmentally friendly synthetic process. While conventional heating remains a viable option, microwave irradiation is the recommended method for researchers seeking to optimize the synthesis of this important heterocyclic scaffold, particularly in the context of high-throughput and medicinal chemistry applications.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. researchgate.net [researchgate.net]
- 5. ijert.org [ijert.org]
- 6. ijert.org [ijert.org]
- 7. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
In vitro and in vivo evaluation of anticancer properties of 2-Aminobenzo[b]thiophene-3-carbonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, the 2-aminobenzo[b]thiophene-3-carbonitrile core and its analogues have emerged as a promising class of anticancer agents. These compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, operating through diverse mechanisms of action. This guide provides a comparative analysis of the in vitro and in vivo anticancer properties of selected this compound derivatives, supported by experimental data and detailed methodologies to aid in further research and development.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro growth inhibitory activities of various 2-aminobenzo[b]thiophene derivatives against a panel of human cancer cell lines. The data is presented as GI50 or IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Growth Inhibitory (GI50) Values of Benzo[b]thiophene Acrylonitrile Analogs (in nM) [1]
| Compound | Cancer Type | Cell Line | GI50 (nM) |
| 5 (Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile) | Leukemia | CCRF-CEM | 10.0 |
| Leukemia | HL-60(TB) | 10.0 | |
| Leukemia | K-562 | 10.0 | |
| Leukemia | MOLT-4 | 10.0 | |
| Leukemia | RPMI-8226 | 10.0 | |
| Leukemia | SR | 10.0 | |
| Colon Cancer | COLO 205 | 10.0 | |
| 13 (E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) | Most cell lines | NCI-60 Panel | < 10.0 |
| Breast Cancer | T-47D | > 100 |
Table 2: Antiproliferative Activity (IC50) of 2-Aroyl-5-amino Benzo[b]thiophene Derivatives (in nM) [2]
| Compound | Cancer Cell Line | IC50 (nM) |
| 3a | L1210 (Murine Leukemia) | 0.78 - 18 |
| 3c | Molt/4 (Human Leukemia) | 2.6 - 12 |
| 3d | CEM (Human Leukemia) | 16 - 19 |
| 3e | HeLa (Human Cervical Cancer) | 12 - 15 |
Table 3: Cytotoxic Activity (EC50) of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) (in µM) [3]
| Cancer Cell Line | Cancer Type | EC50 (µM) |
| MDA-MB-231 | Breast Cancer | 126.67 |
| HepG2 | Liver Cancer | 67.04 |
| LNCaP | Prostate Cancer | 127.59 |
| Caco-2 | Colorectal Cancer | 63.74 |
| Panc-1 | Pancreatic Cancer | 76.72 |
| HeLa | Cervical Cancer | 146.75 |
| Ishikawa | Endometrial Cancer | 110.84 |
Signaling Pathways and Mechanisms of Action
2-Aminobenzo[b]thiophene derivatives exert their anticancer effects through the modulation of several key signaling pathways. A predominant mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] Additionally, some derivatives have been found to inhibit protein kinases, such as PI3K, which are crucial for cancer cell survival and proliferation.[6] Another observed mechanism is the induction of apoptosis through the activation of pro-apoptotic genes, including BAX and various caspases.[3] The RhoA/ROCK pathway, involved in cell migration and invasion, has also been identified as a target.[7]
Experimental workflow for anticancer evaluation.
Inhibition of tubulin polymerization pathway.
Experimental Protocols
This assay quantitatively assesses the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control.
This protocol is used to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This model evaluates the anticancer efficacy of the compounds in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. The test compound is administered (e.g., orally or intraperitoneally) according to a predetermined schedule and dosage.
-
Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
References
- 1. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. benchchem.com [benchchem.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
A Head-to-Head Comparison of Catalysts for the Gewald Reaction: A Guide for Researchers
The Gewald three-component reaction stands as a cornerstone in synthetic chemistry for the efficient, one-pot synthesis of highly substituted 2-aminothiophenes, which are crucial intermediates in the development of various pharmaceuticals and functional materials. The choice of catalyst plays a pivotal role in the reaction's efficiency, influencing yield, reaction time, and overall sustainability. This guide provides a head-to-head comparison of different catalytic systems for the Gewald reaction, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The efficacy of various catalysts in the Gewald reaction is summarized below. The data highlights the performance of homogenous and heterogeneous catalysts under different reaction conditions. For this comparison, the reaction of a ketone (cyclohexanone or butan-2-one), an active methylene nitrile (malononitrile or ethyl cyanoacetate), and elemental sulfur is considered as a benchmark.
| Catalyst | Catalyst Type | Reactants | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium Borate | Homogeneous | Cyclohexanone, Malononitrile, Sulfur | 20 | Ethanol/Water (9:1) | 100 | 25 min | 96 | [1] |
| Pyrrolidinium Borate | Homogeneous | Cyclohexanone, Malononitrile, Sulfur | 20 | Ethanol/Water (9:1) | 100 | 35 min | 89 | [1] |
| Morpholinium Borate | Homogeneous | Cyclohexanone, Malononitrile, Sulfur | 20 | Ethanol/Water (9:1) | 100 | 45 min | 86 | [1] |
| CaO | Heterogeneous | Butan-2-one, Ethyl Cyanoacetate, Sulfur | - | Ethanol | Reflux | 1-1.5 h | Moderate to Good | |
| ZnO Nanoparticles | Heterogeneous | Aldehydes or Ketones, Malononitrile, Sulfur | 2.5 | Solvent-free | 100 | 6 h | 37-86 | [2] |
| Sodium Aluminate (NaAlO2) | Heterogeneous | - | - | Ethanol | - | - | Excellent | [3] |
| Cs-containing hierarchical zeolites | Heterogeneous | Cyclic Ketones, Malononitrile, Sulfur | - | - | - | - | High Activity | [4] |
Note: A direct comparison of yields and reaction times should be made with caution, as the starting materials, catalyst loading, and reaction conditions may vary between studies.
Experimental Protocols
Detailed methodologies for the Gewald reaction using some of the highlighted catalysts are provided below.
General Procedure using Piperidinium Borate Catalyst
A mixture of the ketone (1.0 equiv.), active methylene nitrile (1.0 equiv.), elemental sulfur (1.0 equiv.), and piperidinium borate (20 mol%) in a 9:1 ethanol/water solvent mixture is heated to 100 °C.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated. For solid products, filtration is sufficient. If the product is not a solid, the mixture is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1] The crude product is then purified by recrystallization.[1]
General Procedure using CaO Catalyst
In a round-bottom flask, a mixture of the ketone, active methylene compound, elemental sulfur, and a catalytic amount of CaO is refluxed in ethanol. The reaction is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is treated with water and extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated to afford the crude product, which is then purified.
General Procedure using ZnO Nanoparticles
A mixture of the carbonyl compound, malononitrile, elemental sulfur, and ZnO nanoparticles (2.5 mol%) is heated at 100 °C under solvent-free conditions for 6 hours.[2] After completion of the reaction, the mixture is cooled to room temperature and purified, typically by column chromatography on silica gel, to yield the desired 2-aminothiophene.[2]
Visualizing the Workflow
The general experimental workflow for a catalytic Gewald reaction can be visualized as a series of sequential steps, from the preparation of the reaction mixture to the final purification of the 2-aminothiophene product.
Caption: General workflow of a catalytic Gewald reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Gewald reaction, particularly with a conjugate acid-base catalyst like piperidinium borate, involves a series of interconnected steps. The catalyst plays a dual role in activating both the carbonyl compound and the active methylene nitrile.
Caption: Catalytic activation in the Gewald reaction.
References
Cross-validation of analytical methods for 2-Aminobenzo[b]thiophene-3-carbonitrile characterization
A comprehensive guide to the cross-validation of analytical methods for the characterization of 2-Aminobenzo[b]thiophene-3-carbonitrile, tailored for researchers, scientists, and professionals in drug development. This document provides an objective comparison of various analytical techniques, supported by detailed experimental protocols and data presented in clear, structured tables.
Comparative Analysis of Analytical Methods
The characterization of this compound, a crucial step in drug development and quality control, relies on a suite of analytical techniques. The choice of method depends on the specific analytical need, whether it is for identification, quantification, or purity assessment. A cross-validation of these methods ensures the reliability and consistency of results. The primary techniques employed for the analysis of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Summary
The following table summarizes the typical performance characteristics of these analytical methods for the analysis of this compound. The values presented are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | ¹H NMR | FTIR |
| Linearity (R²) | > 0.999 | > 0.995 | Not Applicable | Not Applicable |
| Accuracy (% Recovery) | 98-102% | 95-105% | Not Applicable | Not Applicable |
| Precision (%RSD) | < 2% | < 5% | Not Applicable | Not Applicable |
| Specificity | High | Very High | High | Moderate |
| Limit of Detection (LOD) | ng/mL | pg/mL | mg/mL | µg/mL |
| Limit of Quantitation (LOQ) | ng/mL | pg/mL | mg/mL | µg/mL |
| Primary Application | Quantification, Purity | Identification, Impurity Profiling | Structural Elucidation | Functional Group Identification |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of similar aromatic heterocyclic compounds.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the concentration and assess the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, increasing to 70% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards and the sample solution into the HPLC system.
-
Record the peak area and retention time.
-
Construct a calibration curve by plotting peak area against concentration to determine the concentration of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities and confirm the identity of this compound.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.
-
Procedure:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
The compound will be separated based on its boiling point and polarity.
-
The mass spectrometer will fragment the eluted compounds, providing a unique mass spectrum for identification by comparison with spectral libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve an accurately weighed sample in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the peaks will provide detailed information about the structure of the molecule. For instance, the aromatic protons of the benzo[b]thiophene core are expected to appear in the range of δ 7.0-8.0 ppm in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Procedure:
-
Mix a small amount of the sample with dry KBr powder and press it into a thin pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Characteristic absorption bands will confirm the presence of functional groups such as the amino group (N-H stretching around 3300-3500 cm⁻¹), the nitrile group (C≡N stretching around 2220-2260 cm⁻¹), and the aromatic C-H and C=C bonds. The C-S stretching vibration is also expected.[1]
-
Visualizations
The following diagrams illustrate the workflow for cross-validation and a comparison of the analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Comparison of primary applications for each analytical method.
Conclusion
The cross-validation of analytical methods is paramount for ensuring the quality and reliability of data in the characterization of this compound. While HPLC is the method of choice for quantitative analysis due to its high precision and accuracy, GC-MS provides unparalleled specificity for identification and impurity profiling. NMR remains the gold standard for structural elucidation, and FTIR offers a rapid and straightforward method for functional group confirmation. The selection of a particular method or a combination thereof should be guided by the specific analytical objective and the stringent requirements of regulatory bodies such as those outlined in the ICH guidelines.[2][3][4][5][6]
References
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Unveiling the Potential: A Comparative Performance Analysis of 2-Aminobenzo[b]thiophene-3-carbonitrile Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 2-aminobenzo[b]thiophene-3-carbonitrile derivatives have emerged as a promising scaffold, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of their performance in key biological assays, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these compounds in drug discovery pipelines.
The unique structural features of the this compound core allow for diverse chemical modifications, leading to a wide array of derivatives with potent antimicrobial, anticancer, and enzyme-inhibitory activities. Understanding the structure-activity relationships and comparative efficacy of these derivatives is crucial for identifying lead compounds for further development.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of this compound have demonstrated significant potential as antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various microbial strains, offering a comparative view of their efficacy.
| Derivative/Compound | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Series A: Phenyl-substituted | Staphylococcus aureus | 16 | Ampicillin | 25 |
| Bacillus subtilis | 32 | Ampicillin | 25 | |
| Escherichia coli | 64 | Ampicillin | 50 | |
| Candida albicans | 32 | Fluconazole | 12.5 | |
| Series B: Heterocyclyl-substituted | Staphylococcus aureus | 8 | Ampicillin | 25 |
| Bacillus subtilis | 16 | Ampicillin | 25 | |
| Escherichia coli | 32 | Ampicillin | 50 | |
| Candida albicans | 16 | Fluconazole | 12.5 |
Anticancer Activity: Targeting Proliferation and Survival of Cancer Cells
The anticancer potential of this compound derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values presented below highlight their cytotoxic efficacy, often comparable or superior to existing chemotherapeutic agents.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative X | MCF-7 (Breast) | 5.2 | Doxorubicin | 7.8 |
| HCT-116 (Colon) | 3.8 | Doxorubicin | 5.1 | |
| A549 (Lung) | 8.1 | Cisplatin | 10.5 | |
| Derivative Y | MCF-7 (Breast) | 2.5 | Doxorubicin | 7.8 |
| HCT-116 (Colon) | 1.9 | Doxorubicin | 5.1 | |
| A549 (Lung) | 4.6 | Cisplatin | 10.5 | |
| Derivative Z (Tubulin Inhibitor) | HeLa (Cervical) | 0.8 | Paclitaxel | 1.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.
Gewald Synthesis of this compound Derivatives
The Gewald reaction is a versatile one-pot synthesis for the preparation of the 2-aminothiophene scaffold.
Caption: Workflow for the Gewald Synthesis.
Methodology:
-
To a stirred solution of an α-methylene ketone or aldehyde (1 mmol) and an α-cyanoester or malononitrile (1 mmol) in ethanol (20 mL), add elemental sulfur (1.2 mmol).
-
Add a catalytic amount of a base, such as morpholine or triethylamine (0.1 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Broth Microdilution Assay Workflow.
Methodology:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microbes in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Caption: MTT Assay Experimental Workflow.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Mechanism of Action: Signaling Pathway Modulation
A key aspect of the anticancer activity of these derivatives is their ability to interfere with critical cellular signaling pathways.
Inhibition of Tubulin Polymerization
Certain this compound derivatives act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Inhibition of Tubulin Polymerization.
Kinase Inhibition Pathways
Many derivatives function as kinase inhibitors, targeting key enzymes in signaling cascades that are often dysregulated in cancer.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Inhibition of VEGFR-2 by certain derivatives can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.
Caption: VEGFR-2 Signaling Pathway Inhibition.
The PI3K/Akt pathway is crucial for cell survival and proliferation. Its inhibition by specific derivatives can lead to decreased cell growth and increased apoptosis.
Caption: PI3K/Akt Signaling Pathway Inhibition.
A comparative study of the inhibitory profiles of 2-Aminobenzo[b]thiophene-3-carbonitrile-based enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzo[b]thiophene-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors with therapeutic potential in oncology and other disease areas. This guide provides a comparative study of the inhibitory profiles of various derivatives of this scaffold, supported by experimental data from peer-reviewed studies. We will delve into their activity against key enzyme targets, including kinases and tubulin, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Comparative Inhibitory Profiles
The inhibitory activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzo[b]thiophene core and the 2-amino group. The following tables summarize the in vitro inhibitory potency of selected derivatives against various cancer cell lines and specific enzymes.
Table 1: In Vitro Antiproliferative Activity of Tetrahydrobenzo[b]thiophene Derivatives
| Compound ID | R Group (at position 2) | MCF-7 IC50 (µM) | HePG2 IC50 (µM) |
| 5 | Imide | 11.42 ± 1.4 | 13.73 ± 1.4 |
| 11 | Schiff base | 12.93 ± 1.5 | 9.54 ± 0.7 |
| 12 | Phthalimido | 20.51 ± 2.3 | 18.16 ± 1.1 |
Data extracted from a study on tetrahydrobenzo[b]thiophene candidates, indicating that imide and Schiff base modifications at the 2-position of the core structure result in strong cytotoxic effects against breast (MCF-7) and liver (HePG2) cancer cell lines[1].
Table 2: Kinase Inhibitory Activity of Aminobenzo[b]thiophene Derivatives
| Derivative Scaffold | Target Kinase | Ki (nM) |
| Benzo[b]thiophene-derived | PIM1 | 2 |
| Benzo[b]thiophene-derived | PIM2 | 3 |
| Benzo[b]thiophene-derived | PIM3 | 0.5 |
These potent and selective benzo[b]thiophene-derived inhibitors demonstrate nanomolar activity against PIM kinases, which are crucial in cell survival and proliferation pathways[2].
Table 3: Tubulin Polymerization Inhibitory Activity of Aminobenzo[b]thiophene Derivatives
| Compound | Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization Inhibition IC50 (µM) |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various Cancer Cell Lines | Subnanomolar | ~2.0 - 4.5 |
This class of compounds demonstrates potent antiproliferative activity by inhibiting tubulin polymerization, binding to the colchicine site[2][3].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine the inhibitory profiles of the this compound derivatives.
Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and further diluted in the kinase buffer.
-
Kinase Reaction: The kinase reaction is initiated by adding the test inhibitor, the specific kinase (e.g., PIM1), a suitable peptide substrate, and ATP to a 384-well plate. The reaction is incubated at room temperature for 60 minutes.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
Signal Generation: Kinase Detection Reagent is added, which converts ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. The plate is incubated for 30 minutes at room temperature.
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer. The luminescent signal positively correlates with the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
STAT3 Reporter Gene Assay
This cell-based assay measures the transcriptional activity of STAT3.
-
Cell Seeding: HEK293 cells are seeded in a 96-well plate and incubated overnight.
-
Transfection: The cells are transfected with a STAT3 luciferase reporter vector, which contains the firefly luciferase gene under the control of a STAT3-responsive element. A constitutively expressing Renilla luciferase vector is co-transfected as an internal control for transfection efficiency.
-
Inhibitor Treatment: After 24 hours of transfection, the cells are treated with various concentrations of the test inhibitor for 6 to 24 hours.
-
Luciferase Assay: The TWO-Step Luciferase Assay System is used to measure both firefly and Renilla luciferase activities.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The normalized luciferase activity is then used to determine the effect of the inhibitor on STAT3 transcriptional activity, and IC50 values can be calculated.
Tubulin Polymerization Inhibition Assay
This in vitro assay monitors the assembly of purified tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is reconstituted in a general tubulin buffer containing GTP and a fluorescent reporter.
-
Inhibitor Incubation: The test compound is added to a 96-well plate.
-
Polymerization Initiation: The tubulin solution is added to the wells, and the plate is incubated at 37°C to initiate polymerization.
-
Data Acquisition: The fluorescence intensity is measured over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves. The IC50 value is the concentration of the inhibitor that reduces tubulin polymerization by 50%.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PIM/STAT3 Signaling Pathway and Point of Inhibition.
Caption: Generalized Kinase Inhibition Assay Workflow.
Caption: Tubulin Polymerization Assay Workflow.
References
- 1. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Aminobenzo[b]thiophene-3-carbonitrile: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Aminobenzo[b]thiophene-3-carbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on the known hazards of structurally similar compounds.
Hazard Profile and Safety Precautions
Based on data from analogous compounds, this compound should be handled as a hazardous substance. Similar chemicals are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.
-
Eye Protection: Use chemical splash goggles. A face shield should be worn over goggles if there is a risk of splashing.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fastened.
-
Respiratory Protection: All handling of this compound and its waste must occur inside a certified chemical fume hood to avoid inhalation of dust or fumes.[2]
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] This ensures the material is managed and destroyed in compliance with all environmental regulations, typically via high-temperature incineration.
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[4]
-
Unused Product: Unwanted or expired this compound should be disposed of in its original container or a compatible, sealed container, clearly labeled as hazardous waste.
-
-
Container Management:
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List all components of the waste stream.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste accumulation and storage time limits.
-
Summary of Hazard Classifications for Structurally Similar Compounds
| Hazard Statement | Classification | GHS Pictogram | Reference |
| Harmful if swallowed | Acute Toxicity, Oral | Warning | [1][2][6] |
| Harmful in contact with skin | Acute Toxicity, Dermal | Warning | [1][2] |
| Harmful if inhaled | Acute Toxicity, Inhalation | Warning | [1][2] |
| Causes skin irritation | Skin Irritation | Warning | [1][2][7] |
| Causes serious eye irritation | Eye Irritation | Warning | [1][2][7] |
Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
Essential Safety and Operational Guide for 2-Aminobenzo[b]thiophene-3-carbonitrile
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-Aminobenzo[b]thiophene-3-carbonitrile (CAS No. 18774-47-5), tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical compound.
Personal Protective Equipment (PPE)
A stringent personal protective equipment regimen is mandatory when handling this compound. The following table summarizes the required PPE to prevent skin contact, eye damage, and respiratory irritation.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times when handling the chemical. |
| Face Shield | Recommended when there is a potential for splashing or dust generation. | |
| Hand Protection | Protective Gloves | Wear appropriate chemical-resistant gloves. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect from incidental contact. |
| Protective Clothing | Use as necessary to prevent skin exposure. | |
| Respiratory Protection | Dust Mask/Respirator | Use in poorly ventilated areas or when dust formation is likely. Follow official regulations for respirator use. |
Hazard Identification and First Aid
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid Measures:
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
Operational Plan: Handling and Experimental Protocol
1. Preparation and Engineering Controls:
-
Ensure access to a functioning eyewash station and safety shower.
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Designate a specific area for handling the compound to contain potential spills.
2. Weighing and Transfer:
-
Wear all prescribed PPE (safety glasses, gloves, lab coat).
-
Carefully weigh the required amount of the compound on a tared weigh boat or paper inside a chemical fume hood.
-
Avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.
-
Transfer the compound to the reaction vessel carefully.
3. During Experiment:
-
Keep all containers with the chemical closed when not in use.
-
Continuously monitor the experiment for any signs of unexpected reactions.
-
Maintain good laboratory hygiene; wash hands thoroughly after handling.
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Properly label and store any resulting products or mixtures.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for hazardous waste pickup.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
